Technical Documentation Center

Aniline-13C6 hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Aniline-13C6 hydrochloride
  • CAS: 89059-38-1

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation and Validation of Aniline-13C6 Hydrochloride

Document Control: Subject: Aniline-13C6 Hydrochloride ( ) CAS Registry: 89059-38-1[1][2] Application: Stable Isotope Labeled Internal Standard (SIL-IS) for Genotoxic Impurity Profiling (ICH M7) Strategic Context & Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Aniline-13C6 Hydrochloride (

    
    )
    
  • CAS Registry: 89059-38-1[1][2]

  • Application: Stable Isotope Labeled Internal Standard (SIL-IS) for Genotoxic Impurity Profiling (ICH M7)

Strategic Context & Application Scope

In the realm of pharmaceutical development, particularly under ICH M7(R2) guidelines, the quantification of mutagenic impurities such as aniline requires limits of detection (LOD) often in the parts-per-billion (ppb) range. Standard external calibration fails at these levels due to matrix effects and ionization suppression in LC-MS/MS.

Aniline-13C6 Hydrochloride serves as the "Gold Standard" Internal Standard (IS). Unlike deuterium-labeled analogs (e.g., Aniline-d5), which may suffer from deuterium-hydrogen exchange (D/H exchange) or chromatographic isotope effects (retention time shifts), the


 backbone provides:
  • Co-elution: Perfect chromatographic alignment with the analyte.

  • Metabolic Stability: The carbon backbone is non-exchangeable under standard analytical conditions.

  • Mass Discrimination: A distinct +6 Da shift (

    
    ), moving the signal well beyond the natural isotopic envelope of unlabeled aniline.
    

Structural Elucidation Workflow

The structural proof of Aniline-13C6 Hydrochloride requires a multi-modal approach. We must validate three distinct attributes: Isotopic Enrichment , Covalent Connectivity , and Salt Stoichiometry .

Elucidation Logic Diagram

ElucidationWorkflow Sample Aniline-13C6 HCl Sample HRMS HRMS (ESI+) Confirm Mass Shift (+6 Da) Sample->HRMS Step 1: Isotopic Mass NMR_1H 1H NMR Confirm 1J_CH Coupling Sample->NMR_1H Step 2: Proton Environment NMR_13C 13C NMR Confirm 1J_CC Coupling (Multiplet Analysis) Sample->NMR_13C Step 3: Carbon Backbone IC Ion Chromatography Confirm Chloride Counter-ion Sample->IC Step 4: Salt Form Result Validated Structure COA Generation HRMS->Result NMR_1H->Result NMR_13C->Result IC->Result

Figure 1: The multi-modal structural elucidation workflow ensuring orthogonal validation of the isotope labeled standard.

Technical Analysis & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

The first line of defense is confirming the incorporation of six


 atoms.
  • Theoretical Calculation:

    • Natural Aniline (

      
      ): Monoisotopic Mass 
      
      
      
    • Aniline-13C6 (

      
      ): Monoisotopic Mass 
      
      
      
  • Acceptance Criteria: The mass spectrum must show the base peak at

    
     100.08 ± 0.01. The presence of 
    
    
    
    94 (M+0) indicates incomplete enrichment.

Data Summary Table:

ParameterNatural Aniline (

)
Aniline-13C6 (

)
Shift (

)
Formula

(Protonated)

(Protonated)
-
Exact Mass 94.0651 Da100.0852 Da+6.0201 Da
Primary Ion


-
Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most complex and definitive step. Unlike natural abundance compounds where


 is rare (1.1%), this molecule is 99% enriched . This changes the fundamental physics of the spectra due to scalar coupling.
A.

H NMR (Proton NMR)

In a standard aniline spectrum, aromatic protons appear as multiplets. In Aniline-13C6, every aromatic proton is directly attached to a


 nucleus.
  • Observation: The aromatic signals will be split into large doublets.

  • Coupling Constant (

    
    ):  Approximately 155–165 Hz .
    
  • Interpretation: This "satellite" splitting is the primary signal in enriched material. If you see a central singlet peak (typical of

    
    ), it represents non-labeled impurity.
    
B.

C NMR (Carbon NMR) - The "Multiplet" Phenomenon

This is where inexperienced analysts fail. In natural abundance


 NMR, we see singlets because the probability of two 

atoms being adjacent is negligible.
  • The Reality of

    
    :  Every carbon is adjacent to two other 
    
    
    
    atoms.
  • Coupling: We observe strong homonuclear coupling (

    
    ).
    
  • Pattern:

    • Ipso-Carbon (C-N): Coupled to two Ortho-carbons. Appears as a triplet (or doublet of doublets).

    • Ortho/Meta/Para Carbons: Each coupled to neighbors.

    • Result: The spectrum will not be simple singlets. It will be a series of complex multiplets centered at the expected chemical shifts (115–150 ppm).

  • Validation: The presence of these multiplets confirms high enrichment. A singlet would indicate a failure in labeling adjacent carbons.

Counter-ion Confirmation (Chloride)

The hydrochloride salt form is critical for solubility and stability (aniline free base oxidizes rapidly).

  • Method: Ion Chromatography (IC) or Silver Nitrate Titration.

  • Stoichiometry: 1:1 molar ratio of Aniline to Chloride.

  • Theoretical Chloride Content:

    • MW of

      
       = 
      
      
      
      .
    • Cl % =

      
      .
      

Experimental Protocols

Protocol A: Isotopic Purity Determination (LC-MS)

Objective: Quantify the atom % enrichment and ensure absence of M+0 (native) aniline.

  • Preparation: Dissolve 1 mg Aniline-13C6 HCl in 10 mL Methanol (LC-MS grade).

  • Instrumentation: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Method:

    • Flow: 0.3 mL/min (Isocratic 50:50 Water:MeOH + 0.1% Formic Acid).

    • Source: ESI Positive Mode.

    • Scan Range:

      
       90–110.
      
  • Calculation:

    
    
    
  • Pass Criteria: Enrichment > 99.0%.

Protocol B: Salt Stoichiometry (Gravimetric/Titration)

Objective: Confirm the HCl salt form.

  • Dissolution: Dissolve 50 mg of sample in 10 mL deionized water.

  • Acidification: Add 1 mL

    
     (2M).
    
  • Titration: Titrate with 0.1 M

    
     solution using a potentiometric electrode.
    
  • Endpoint: Sharp change in potential indicates precipitation of AgCl.

  • Calculation: Calculate moles of Cl and compare to moles of Aniline (derived from mass/MW). Ratio must be

    
    .
    

Logic of Analysis: The Coupling Pathway

The following diagram illustrates why the NMR spectrum appears complex, validating the internal structure of the benzene ring.

NMR_Logic cluster_interpretation Interpretation Rule Carbon13 13C Nucleus (Spin 1/2) Spectrum Observed Signal (Multiplet) Carbon13->Spectrum Chemical Shift Neighbor Adjacent 13C Neighbor Neighbor->Spectrum J(CC) Coupling (~55 Hz) Proton Attached Proton (1H) Proton->Spectrum J(CH) Coupling (~160 Hz) Rule If Singlet = Low Enrichment If Multiplet = High Enrichment Spectrum->Rule

Figure 2: The coupling logic determining the NMR spectral appearance. High enrichment leads to obligate J(CC) coupling.

References

  • International Conference on Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. European Medicines Agency.[3] [Link]

  • National Institute of Standards and Technology (NIST). Aniline (Natural Abundance) Mass Spectrum & Properties. NIST Chemistry WebBook. [Link]

  • FDA. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration. [Link]

Sources

Exploratory

Technical Guide: Physical Properties and Analytical Applications of Aniline-13C6 Hydrochloride

Introduction Aniline-13C6 hydrochloride (Benzenamine-13C6 hydrochloride) is a stable isotope-labeled isotopologue of aniline, where all six carbon atoms in the aromatic ring are substituted with Carbon-13 ( ). This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline-13C6 hydrochloride (Benzenamine-13C6 hydrochloride) is a stable isotope-labeled isotopologue of aniline, where all six carbon atoms in the aromatic ring are substituted with Carbon-13 (


). This compound serves as a critical internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) for the precise determination of aniline and its metabolites in biological fluids, environmental samples, and pharmaceutical formulations.

Unlike deuterium-labeled standards,


-labeled compounds eliminate the risk of hydrogen-deuterium exchange (H/D exchange) in protic solvents, ensuring superior stability and retention time matching during chromatographic separation. This guide provides a definitive physicochemical characterization and handling framework for researchers utilizing this material in regulated environments.

Physicochemical Characterization

The substitution of


 with 

significantly alters the mass-to-charge ratio (

) but maintains the electronic and steric properties of the molecule, resulting in identical chromatographic behavior (retention time) to the native analyte.
Table 1: Comparative Physical Properties
PropertyNative Aniline HClAniline-13C6 Hydrochloride
CAS Number 142-04-189059-38-1
Linear Formula


Molecular Weight 129.59 g/mol 135.54 g/mol
Free Base MW 93.13 g/mol 99.18 g/mol
Mass Shift (

)
Reference (0)+6.02 Da
Appearance White/greenish crystalline solidWhite/off-white crystalline solid
Melting Point 196–198 °C196–198 °C (Identical)
Solubility Water (1070 g/L), EthanolWater, Methanol, DMSO
Hygroscopicity HighHigh (Desiccation required)

Note on Oxidation: Like its unlabeled counterpart, Aniline-13C6 HCl is highly susceptible to oxidation. Exposure to air and light causes the formation of "aniline black" (polyaniline impurities), turning the white crystals brown/black.

Spectroscopic Signatures (The "13C Effect")[4]

Mass Spectrometry (LC-MS/MS)

In electrospray ionization (ESI+), the hydrochloride salt dissociates, yielding the protonated molecular ion


.
  • Native Aniline: Precursor ion at

    
     94.1 .
    
  • Aniline-13C6: Precursor ion at

    
     100.1 .
    
  • Mechanism: The +6 Da shift allows for interference-free detection even in complex matrices. The fragmentation pattern (MRM transitions) will also exhibit mass shifts corresponding to the carbon content of the fragments (e.g., loss of neutral ammonia).

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR:  The proton signals appear at similar chemical shifts to the native compound but may exhibit 
    
    
    
    satellite sidebands
    due to coupling with the enriched
    
    
    nuclei (typically 125–170 Hz).
  • 
    -NMR:  Unlike natural abundance spectra which show singlets, the 
    
    
    
    enrichment results in complex
    
    
    scalar coupling
    (multiplets) for the aromatic carbons, serving as a definitive confirmation of isotopic purity.

Handling, Stability, and Storage Protocols

Scientific Rationale: Aniline derivatives are weak bases (


) that readily form salts.[1] The hydrochloride form is more stable than the free liquid amine but requires strict environmental control to prevent degradation.
Storage Directives
  • Temperature: Store at 2–8 °C (Refrigerated) or -20 °C for long-term (>6 months).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen accelerates oxidative polymerization.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

Safety Profile
  • Toxicity: Acute toxin (Oral/Dermal/Inhalation).[2] Category 2 Carcinogen.[2]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and fume hood operation are mandatory.

Experimental Protocol: Internal Standard Preparation

Objective: Prepare a stable, verified stock solution for LC-MS/MS quantification.

Workflow Diagram

The following diagram illustrates the critical path for preparing and verifying the standard solution, ensuring traceability and minimizing degradation.

Aniline_Standard_Prep Weighing 1. Gravimetric Weighing (Analytical Balance) Dissolution 2. Dissolution (Solvent: MeOH/Water 50:50) Weighing->Dissolution Transfer quant. QC_Check 3. Purity Verification (UV/Vis or Scan MS) Dissolution->QC_Check Check for oxidation QC_Check->Weighing Fail (Discolored) Dilution 4. Serial Dilution (Working Std: 1 µg/mL) QC_Check->Dilution Pass Storage 5. Aliquot & Freeze (-20°C, Amber Vials) Dilution->Storage Immediate

Figure 1: Step-by-step workflow for the preparation of Aniline-13C6 HCl internal standard stock solutions, emphasizing quality control checkpoints.

Detailed Methodology
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation on the hygroscopic salt.

  • Weighing: Weigh approximately 10 mg of Aniline-13C6 HCl into a tared amber volumetric flask (10 mL).

    • Calculation: Correct for HCl salt mass to determine free base concentration.

    • 
      .
      
  • Dissolution: Dissolve in Methanol (LC-MS grade) . Sonicate for 2 minutes if necessary. Do not heat.

  • Verification: Inspect solution clarity. Any yellow tint indicates oxidation; discard if observed.

  • Usage: Spike into samples prior to extraction (LLE or SPE) to correct for recovery losses.

References

  • Sigma-Aldrich. Aniline-13C6 hydrochloride Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Aniline Hydrochloride.[1][2] Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of Labeled Aniline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Indispensable Role of the Isotopic Label In the landscape of modern drug discovery and development, precision is paramount. Understan...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indispensable Role of the Isotopic Label

In the landscape of modern drug discovery and development, precision is paramount. Understanding a drug candidate's metabolic fate, its interaction with biological targets, and its precise quantification in complex biological matrices are non-negotiable requirements. Isotopically labeled compounds are the cornerstone of this precision.[1][2] Aniline, a foundational structural motif in a vast array of pharmaceuticals, agrochemicals, and polymers, is a frequent subject of these critical investigations.[3][4][5] Consequently, the synthesis of aniline compounds bearing stable or radioactive isotopes—such as deuterium (²H), tritium (³H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N)—is a vital discipline.

This guide provides an in-depth technical overview of the core synthetic strategies for preparing labeled anilines. It is structured not as a rigid protocol book, but as a narrative of chemical logic, guiding the researcher through the causality of experimental choices, from the selection of precursors to the final analytical validation. We will explore the field-proven methodologies that form the bedrock of modern isotopic labeling and provide the practical insights necessary to navigate the unique challenges of this synthetic chemistry.

Chapter 1: Strategic Foundations of Labeled Aniline Synthesis

The decision to introduce an isotopic label into an aniline moiety is driven by the experimental question at hand. The choice of isotope and its position within the molecule dictates the synthetic strategy.

  • Carbon-13 (¹³C): Uniformly labeling the benzene ring with ¹³C (e.g., Aniline-¹³C₆) is invaluable for metabolic studies.[1][6] It allows researchers to trace the fate of the entire aniline scaffold within a biological system, aiding in the unequivocal identification of metabolites by mass spectrometry.[1]

  • Nitrogen-15 (¹⁵N): Placing a ¹⁵N label on the amino group provides a precise probe for reactions involving this functionality.[7][8] It is particularly useful in NMR-based structural biology and for mechanistic studies of enzymatic or chemical transformations at the nitrogen center.[8]

  • Deuterium (²H) and Tritium (³H): These hydrogen isotopes are frequently used to create internal standards for quantitative bioanalysis due to their mass difference and near-identical chemical behavior.[9] Deuterium labeling can also be used to probe kinetic isotope effects or to block sites of metabolism, a strategy sometimes employed in drug design to enhance pharmacokinetic properties.[10] Tritium, as a radioactive isotope, allows for highly sensitive detection in applications like receptor-binding assays.[11][12][13]

The following sections detail the primary synthetic routes to achieve these labeling patterns, emphasizing the underlying principles that ensure success.

Visualizing the General Workflow

The synthesis of any labeled compound follows a critical path from conception to validation. This workflow ensures that the final product is of the required chemical and isotopic purity for its intended application.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Validation Strategy Select Labeling Strategy (Isotope & Position) Precursor Source Labeled Precursor Strategy->Precursor Reaction Execute Synthetic Reaction Precursor->Reaction Workup Reaction Workup & Crude Isolation Reaction->Workup Purify Purification (Distillation, Chromatography) Workup->Purify MS Mass Spectrometry (Isotopic Enrichment) Purify->MS NMR NMR Spectroscopy (Structure & Label Position) MS->NMR Purity Purity Analysis (HPLC, GC) NMR->Purity Final Final Purity->Final G cluster_0 Catalyst Surface (e.g., Pd/C) Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitrosoarene) Nitro->Nitroso +2H Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline +2H G cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) LigandEx L₂(Ar)Pd(II)-NH₂R' OxAdd->LigandEx Amine Coordination & Deprotonation (R'NH₂ + Base) LigandEx->Pd0 Reductive Elimination Reduct Product Ar-NH₂R'

Sources

Exploratory

Storage & Handling Protocol: Aniline-13C6 Hydrochloride

Part 1: Executive Summary & Critical Parameters Aniline-13C6 Hydrochloride (CAS: 89059-38-1) is a high-value stable isotope-labeled internal standard used primarily in quantitative mass spectrometry (LC-MS/GC-MS) for met...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Parameters

Aniline-13C6 Hydrochloride (CAS: 89059-38-1) is a high-value stable isotope-labeled internal standard used primarily in quantitative mass spectrometry (LC-MS/GC-MS) for metabolic profiling and environmental toxicology.

Unlike standard reagents, the integrity of this compound dictates the accuracy of quantitative curves. A degradation of even 1-2% can introduce significant bias into isotope dilution calculations. The hydrochloride salt form offers improved stability over the free base, yet it remains susceptible to photo-oxidation and hygroscopic degradation .

Quick Reference Table: Storage Specifications
ParameterSpecificationCriticality
Long-Term Storage -20°C (Freezer) High - Prevents slow oxidative polymerization.
Active Use Storage 2-8°C (Refrigerator)Medium - Acceptable for <30 days usage cycles.
Atmosphere Inert Gas (Argon/Nitrogen)Critical - Prevents oxidative deamination/coupling.
Light Exposure Total Darkness (Amber Vial)Critical - Photolysis triggers radical formation.
Container PTFE-lined Screw CapHigh - Prevents moisture ingress and solvent leaching.
Form Crystalline Solid (Salt)Preferred over liquid free base for stability.

Part 2: Physicochemical Profile & Rationale[1]

Why the Hydrochloride Salt?

Researchers often ask why we store the salt form (


) rather than the free base.
  • Volatility Control: Free aniline is a volatile liquid (BP ~184°C) with significant vapor pressure. The HCl salt is a solid (MP ~196-199°C), eliminating evaporative loss of the expensive isotope during storage.

  • Oxidative Resistance: The protonated amine (

    
    ) in the salt is electronically less electron-rich than the free amine (
    
    
    
    ), making it less susceptible (though not immune) to initial oxidative attack.
Why Carbon-13 ( )?

Compared to Deuterium (


 or 

) labeling, Carbon-13 on the benzene ring provides superior biological stability.
  • Non-Exchangeable: Deuterium on aromatic rings can undergo H/D exchange in acidic media or enzymatic active sites, altering the mass shift. The

    
     nucleus is embedded in the carbon skeleton and is chemically inert to exchange, ensuring the internal standard retains its specific mass shift (+6 Da)  throughout extraction and ionization.
    

Part 3: Degradation Mechanisms (The "Why")

To preserve the standard, one must understand how it fails. The degradation of Aniline-13C6 HCl is driven by a synergistic attack of light, oxygen, and moisture.

The Oxidative Cascade

Aniline derivatives are notorious for "browning." This is not simple surface oxidation but a polymerization event.

  • Radical Formation: Light or trace metal ions catalyze the loss of an electron/proton, forming the anilino radical (

    
    ).
    
  • Coupling: These radicals couple (often para-to-nitrogen) to form dimers (e.g., benzidine derivatives) and eventually complex polymers (Polyaniline-like structures).

  • Result: The sample turns from white/off-white to pink, then brown. Once colored, the purity is compromised.

Hygroscopicity

The hydrochloride salt is hygroscopic.[1] Absorption of atmospheric water does two things:

  • Hydrolysis Risk: It creates a localized aqueous environment that facilitates proton transfer and oxidation.

  • Weighing Errors: For quantitative standards, absorbed water changes the effective molecular weight, leading to concentration errors in prepared stock solutions.

Visualization: Degradation Pathways vs. Protection

degradation_logic Light UV/Visible Light Aniline Aniline-13C6 HCl (Intact) Light->Aniline Photo-excitation Oxygen Atmospheric O2 Oxygen->Aniline Oxidation Moisture Humidity (H2O) Moisture->Aniline Hydration Radical Anilino Radical (Intermediate) Aniline->Radical Polymer Brown Oligomers (Degraded) Radical->Polymer Coupling Amber Amber Vial (Light Block) Amber->Light Blocks Argon Argon Headspace (O2 Block) Argon->Oxygen Displaces Desiccant Desiccation (H2O Block) Desiccant->Moisture Absorbs

Caption: Figure 1. Synergistic degradation pathways of Aniline-13C6 HCl and the specific barrier methods required to interrupt them.

Part 4: Optimal Storage & Handling Protocol

This protocol is designed to maximize the half-life of the isotope, which is often significantly more expensive than the instrument time used to analyze it.

Receipt and Initial Processing

Upon arrival, do not simply toss the bottle in the fridge.

  • Inspect: Check for discoloration. The powder should be white to off-white. If it is pink or brown, contact the supplier immediately.

  • Equilibrate: Allow the sealed container to reach room temperature before opening. This is critical. Opening a cold bottle in a humid lab causes immediate condensation on the hygroscopic salt.

  • Aliquot Strategy: To avoid repeated freeze-thaw cycles (which introduce moisture), aliquot the bulk material into single-use or few-use portions.

Reconstitution Workflow (The "Gold Standard")

When preparing stock solutions, follow this strict order of operations to maintain isotopic purity.

Reagents Needed:

  • Solvent: Methanol (LC-MS Grade) or 0.1M HCl (if aqueous stock is preferred).

  • Gas: Nitrogen or Argon stream.

Step-by-Step:

  • Environment: Work in a fume hood (Aniline is toxic).[1] Ideally, weigh the solid in a glove box or under a funnel with nitrogen flow.

  • Weighing: Weigh the Aniline-13C6 HCl quickly into a tared amber volumetric flask.

  • Dissolution:

    • For Methanol Stocks: Dissolve directly. Methanol is excellent for solubility and stability.

    • For Aqueous Stocks: Use 0.1M HCl rather than pure water. The excess acid suppresses the equilibrium back to the free base, maintaining the stable salt form.

  • Storage of Solution: Store stock solutions at -20°C . They are generally stable for 6-12 months if sealed tightly.

Visualization: Handling Workflow

handling_workflow Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (Sealed, 30 mins) Start->Equilibrate Prevent Condensation Open Open under Inert Gas Equilibrate->Open Weigh Quick Weighing (Minimize Humidity) Open->Weigh Dissolve Dissolve in Solvent (MeOH or 0.1M HCl) Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Refreeze Return to -20°C Aliquot->Refreeze Immediate

Caption: Figure 2. The "No-Condensation" workflow for handling hygroscopic isotope salts.

Part 5: Quality Control & Troubleshooting

How do you know if your standard has degraded?

IndicatorObservationDiagnosisAction
Visual Pink or Brown tintOxidative polymerizationDiscard. Impurities will foul the column and ion source.
Solubility Turbidity in water/MeOHFormation of insoluble oligomersDiscard. Filter if critical, but concentration is now unknown.
MS Signal M+6 peak intensity dropConcentration loss or suppressionCheck against a fresh standard.
MS Spectrum Appearance of M+12 or M+18Dimer/Trimer formationDiscard. Polymerization has occurred.

Self-Validation Rule: Always run a "System Suitability Test" (SST) injection of the standard before your sample batch. If the peak area of the Aniline-13C6 deviates >5% from the historical mean, prepare fresh stock.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6115, Aniline (and derivatives). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gomes, E. C., & Oliveira, M. A. (2012). Chemical Polymerization of Aniline Hydrochloride: Oxidation Mechanisms. Journal of Polymer Science.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantification of Aniline using Aniline-13C6 Hydrochloride by LC-MS/MS

Abstract This technical guide details the application of Aniline-13C6 hydrochloride as a superior Internal Standard (IS) for the quantification of aniline in complex matrices (pharmaceutical formulations, biological flui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Aniline-13C6 hydrochloride as a superior Internal Standard (IS) for the quantification of aniline in complex matrices (pharmaceutical formulations, biological fluids, and environmental samples). Unlike deuterated analogs (e.g., Aniline-d5), the 13C6 isotopologue eliminates chromatographic isotope effects, ensuring perfect co-elution with the analyte and optimal correction for matrix-induced ionization suppression. This protocol outlines a validated LC-MS/MS workflow, emphasizing stock solution stability, stoichiometric mass correction, and Multiple Reaction Monitoring (MRM) transitions.

Introduction & Scientific Rationale

The Analytical Challenge

Aniline (Phenylamine) is a precursor in synthesis and a known genotoxic impurity (GTI). Regulatory bodies (ICH M7, US EPA, EU) impose strict limits on its presence in pharmaceuticals and the environment.

  • Toxicity: Methemoglobinemia and potential carcinogenicity.

  • Matrix Effects: In Electrospray Ionization (ESI), co-eluting matrix components often suppress or enhance the analyte signal, compromising accuracy.

Why Aniline-13C6 Hydrochloride?

The choice of Internal Standard is the single most critical factor in quantitative mass spectrometry.

FeatureAniline-d5 (Deuterated)Aniline-13C6 (Carbon-13) Scientific Impact
Stability Susceptible to H/D exchange in acidic/protic solvents.Inert. Carbon backbone is non-exchangeable.13C6 ensures signal integrity over long analytical runs.
Retention Time Shifts slightly earlier than analyte (Isotope Effect).Co-elutes perfectly. 13C6 experiences the exact same matrix suppression as the analyte at the moment of ionization.
Mass Shift +5 Da+6 Da Sufficient separation to prevent "cross-talk" between analyte and IS channels.

The Hydrochloride Advantage: The HCl salt form significantly improves the shelf-life stability of the reference standard by preventing oxidation (darkening) and volatilization compared to the free base liquid.

Material Science & Handling

Compound: Aniline-13C6 Hydrochloride Formula: 13C6H5NH2[1] · HCl MW: ~135.6 g/mol (Salt) | ~99.1 g/mol (Free Base)

Stoichiometric Correction (Critical Step)

When preparing stock solutions, you must account for the hydrochloride counter-ion to calculate the concentration of the active moiety (Aniline-13C6).



  • Protocol: To prepare a 1000 µg/mL stock of Aniline-13C6 (free base equivalent), weigh 1.37 mg of the HCl salt into 1.0 mL of solvent.

Stability & Storage[2]
  • Solid State: Store at +4°C or -20°C in a desiccator. Hygroscopic.

  • Solution: Aniline is light-sensitive and prone to oxidation.

    • Solvent: Methanol or 0.1% Formic Acid in Water.

    • Container: Amber glass vials (silanized preferred to reduce adsorption).

    • Shelf Life: Discard working standards after 1 week; stocks stable for 1-3 months at -20°C.

Experimental Protocol: LC-MS/MS Quantification

Reagents
  • Analyte: Aniline (Sigma-Aldrich, >99.5%).[1][2]

  • Internal Standard: Aniline-13C6 Hydrochloride (Isotopic Purity >99 atom % 13C).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Stock Solution Preparation[4]
  • IS Stock (1 mg/mL): Dissolve Aniline-13C6 HCl in Methanol (apply CF 0.73).

  • IS Working Solution (1 µg/mL): Dilute Stock 1:1000 in Water/Methanol (90:10, v/v).

  • Analyte Stock: Prepare native Aniline at 1 mg/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction for Biological/Complex Matrix)

For cleaner matrices (e.g., API purity), a simple "Dilute-and-Shoot" method is sufficient.

  • Aliquot: Transfer 200 µL of sample (plasma/wastewater) to a microcentrifuge tube.

  • Spike: Add 20 µL of IS Working Solution (Final conc. ~100 ng/mL). Vortex 10s.

  • Alkalinize: Add 20 µL of 0.5 M Ammonium Hydroxide (pH > 9) to ensure aniline is in free base form for extraction.

  • Extract: Add 600 µL Ethyl Acetate or MTBE.

  • Agitate: Vortex 5 min; Centrifuge 5 min at 10,000 x g.

  • Transfer: Move 500 µL of supernatant to a fresh tube.

  • Dry: Evaporate to dryness under N2 stream at 30°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase A/B (90:10). Crucial: The acidic mobile phase reprotonates aniline for MS detection.

LC-MS/MS Parameters

Chromatography (HPLC/UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or Phenyl-Hexyl (for better retention of aromatics).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Vol: 2 - 5 µL.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-4 min: 5% -> 95% B.

    • 4-5 min: 95% B (Wash).

    • 5.1 min: 5% B (Re-equilibration).

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization, Positive Mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

MRM Transitions (Quantification Table):

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Aniline 94.1 [M+H]+77.1 [M-NH3]+51.120 - 25
Aniline-13C6 100.1 [M+H]+83.1 [M-NH3]+57.120 - 25

Note: The loss of 17 Da (NH3) is the primary fragmentation pathway for protonated primary amines.

Method Validation & Quality Control

Linearity & Range

Construct a calibration curve plotting the Area Ratio (Area_Analyte / Area_IS) vs. Concentration Ratio.

  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Acceptance: R² > 0.995; Back-calculated accuracy ±15%.

Matrix Effect Assessment (M.E.)

Calculate M.E. to prove the efficacy of the 13C standard.



  • Observation: While the absolute area of Aniline may drop by 40% in plasma (suppression), the Area Ratio (Aniline/13C6) should remain constant because the IS is suppressed by the exact same percentage.

Visualizations

Workflow Diagram: Stable Isotope Dilution Assay

This diagram illustrates the self-correcting nature of the internal standard workflow.

Aniline_SIDA_Workflow cluster_logic Error Correction Mechanism Sample Unknown Sample (Matrix + Aniline) IS_Add Add Aniline-13C6 Internal Standard Sample->IS_Add Spiking Extract Extraction / Cleanup (LLE or SPE) IS_Add->Extract Equilibration LCMS LC-MS/MS Analysis (Co-elution) Extract->LCMS Injection Data Data Processing (Area Ratio Calculation) LCMS->Data Peak Integration MatrixEffect Matrix Suppression (Reduces Signal) MatrixEffect->LCMS Loss Extraction Loss (Random Error) Loss->Extract

Caption: Figure 1. SIDA Workflow. The Internal Standard (13C6) compensates for extraction losses and matrix suppression events.

Decision Tree: Method Development

Guidance for optimizing the separation of Aniline.

Method_Dev_Tree Start Start: Aniline LC-MS Method ColumnSel Select Column Start->ColumnSel C18 C18 Column ColumnSel->C18 Standard MixedMode Mixed-Mode (Primesep) ColumnSel->MixedMode If Retention < 1 min MobilePhase Mobile Phase pH C18->MobilePhase Acidic Acidic (0.1% Formic) pH ~2.7 MobilePhase->Acidic Preferred for ESI+ Basic Basic (High pH) MobilePhase->Basic Better Retention (Neutral form) Result1 Good Sensitivity (Aniline-H+) Acidic->Result1 Result2 Poor Sensitivity (Suppression) Basic->Result2

Caption: Figure 2. Method Development Logic. Acidic mobile phases are preferred for ESI+ sensitivity, despite lower retention on C18.

References

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • Häubl, G., et al. (2006).[4] "Suitability of a fully 13C isotope labeled internal standard for the determination of... by LC-MS/MS." Analytical and Bioanalytical Chemistry. Link (Demonstrates 13C superiority over Deuterium).

  • Agilent Technologies. (2019). "Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS." Application Note. Link

  • US EPA Method 8270E. "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846. Link

  • Sigma-Aldrich. "Aniline-13C6 hydrochloride Product Specification." Link

Sources

Application

quantitative analysis using Aniline-13C6 hydrochloride

Application Note: Precision Quantification of Genotoxic Aniline Impurities and Metabolites via Isotope Dilution LC-MS/MS using Aniline-13C6 Hydrochloride Abstract This technical guide details the quantitative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Genotoxic Aniline Impurities and Metabolites via Isotope Dilution LC-MS/MS using Aniline-13C6 Hydrochloride

Abstract

This technical guide details the quantitative analysis of aniline—a known genotoxic impurity (GTI) and metabolic biomarker—using Aniline-13C6 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). We address the critical requirements of ICH M7 regulatory guidelines for pharmaceutical impurities and provide a secondary protocol for differential isotope labeling (DIL) in metabolomics. By utilizing the 13C6 isotopologue, this method corrects for matrix effects, ionization suppression, and extraction variability, ensuring data integrity in trace-level analysis.[1]

Introduction & Regulatory Context

Aniline (Phenylamine) is a precursor in the synthesis of diverse active pharmaceutical ingredients (APIs), dyes, and polymers.[1][2] However, it is classified as a probable human carcinogen.[1] Under ICH M7 (R2) guidelines, aniline is treated as a mutagenic impurity with a strict Threshold of Toxicological Concern (TTC). For a lifetime exposure duration, the intake limit is typically 1.5 µ g/day .[1]

To achieve the Limit of Quantitation (LOQ) required to verify these sub-ppm levels (often <10 ppm in drug substance), standard external calibration is insufficient due to matrix interference. Isotope Dilution Mass Spectrometry (IDMS) using Aniline-13C6 is the gold standard.

Why Aniline-13C6 Hydrochloride?
  • Chemical Stability: The hydrochloride salt (solid) is significantly more stable against oxidation than the free base oil.

  • Mass Shift (+6 Da): The replacement of all six phenyl carbons with 13C provides a +6 Da mass shift. This prevents "cross-talk" (isotopic overlap) between the analyte and the standard, which can occur with deuterated standards (e.g., Aniline-d5) due to deuterium-hydrogen exchange (D/H exchange) in acidic mobile phases.

  • Co-elution: As a 13C analog, it co-elutes perfectly with native aniline, experiencing the exact same ionization environment at the electrospray source.[1]

Experimental Workflow: Trace Impurity Analysis

Principle of Operation

The workflow relies on spiking the sample matrix with a known concentration of Aniline-13C6 prior to any sample preparation. This ensures that any loss of analyte during extraction is mirrored by the internal standard, self-correcting the final calculated concentration.[1]

G Sample API Sample (Unknown Aniline) Mix Homogenization & Spiking Sample->Mix IS Internal Standard (Aniline-13C6 HCl) IS->Mix Extract Extraction (LLE or SPE) Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Ratio Calculation (Area Analyte / Area IS) LCMS->Ratio

Figure 1: Isotope Dilution Workflow ensuring compensation for extraction losses and matrix effects.

Materials & Reagents
  • Analyte: Aniline (Native), >99.5%.[1][3]

  • Internal Standard: Aniline-13C6 Hydrochloride (Sigma-Aldrich/Merck or CIL), 99 atom % 13C.[1]

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

Preparation of Standards
  • Stock Solution A (IS): Dissolve Aniline-13C6 HCl in methanol to 1 mg/mL. Note: Store at -20°C in amber glass. Aniline is light-sensitive.

  • Stock Solution B (Analyte): Dissolve native aniline in methanol to 1 mg/mL.

  • Working Standard: Dilute Stock B to calibration levels (e.g., 1–1000 ng/mL) and spike each with a constant concentration of Stock A (e.g., 50 ng/mL).

LC-MS/MS Conditions

The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

Table 1: Mass Spectrometry Parameters (ESI Positive)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Aniline (12C) 94.1 [M+H]+77.1 [M-NH3]+252050
Aniline-13C6 (IS) 100.1 [M+H]+83.1 [M-NH3]+252050

Table 2: HPLC Gradient (Flow: 0.3 mL/min) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile

Time (min)%A%BEvent
0.0955Initial Hold
1.0955Start Gradient
6.05050Elution
6.1595Wash
8.0595End Wash
8.1955Re-equilibration
11.0955Stop

Secondary Protocol: Differential Isotope Labeling (DIL) for Metabolomics

Aniline-13C6 can also be used as a derivatizing agent to quantify carboxylic acid metabolites.[1] By reacting one sample set with native aniline and another with 13C6-aniline, the two sets can be mixed and analyzed simultaneously.[1]

Chemical Mechanism

Carboxylic acids are activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupled with aniline to form stable amides.

DIL cluster_0 Sample A (Control) cluster_1 Sample B (Treated) MetA Metabolites (-COOH) Coupling EDC Coupling Reaction (60°C, 1h) MetA->Coupling LabelA Labeling Reagent Aniline-12C LabelA->Coupling MetB Metabolites (-COOH) MetB->Coupling LabelB Labeling Reagent Aniline-13C6 LabelB->Coupling Mix Mix Samples (1:1) Coupling->Mix Analysis LC-MS Analysis (Detect Doublets separated by 6 Da) Mix->Analysis

Figure 2: Differential Isotope Labeling workflow for comparative metabolomics.

DIL Protocol Steps
  • Activation: Mix 50 µL of metabolite extract with 20 µL of 200 mM EDC + 200 mM 3-nitropyridine-N-oxide (catalyst) in DMSO.

  • Labeling: Add 20 µL of 250 mM Aniline (12C for Control, 13C6 for Disease/Treated) to the respective vials.

  • Incubation: Incubate at 60°C for 1 hour.

  • Quenching: Stop reaction with 10 µL of 10% formic acid.

  • Mixing: Combine equal volumes of 12C-labeled and 13C6-labeled samples.

  • Analysis: Inject into LC-MS. Metabolites will appear as "doublets" separated by exactly 6.02 Da.[1]

Method Validation & Quality Control

To ensure trustworthiness (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

  • Linearity: The response ratio (AreaAnalyte / AreaIS) should be linear (

    
    ) over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Recovery: Spike API samples at 3 concentration levels (low, medium, high). Acceptable recovery: 80–120%.[1]

  • Carryover: Inject a blank solvent after the highest standard.[1] Aniline is "sticky"; carryover in the blank must be < 20% of the LOQ signal.

  • Stability:

    • Auto-sampler stability: 24 hours at 10°C.[1]

    • Stock solution stability: Aniline oxidizes rapidly.[1] Fresh stocks are recommended weekly unless stored at -80°C under nitrogen.

Troubleshooting & Critical Considerations

  • Hygroscopicity: Aniline-13C6 Hydrochloride is hygroscopic.[1] Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters the effective weight.[1]

  • pH Sensitivity: While the HCl salt is used for weighing, once in solution, the pH dictates retention.[1] Ensure the mobile phase pH is acidic (pH ~3 with formic acid) to protonate aniline (

    
    ) for optimal ESI+ sensitivity.
    
  • Interference: Aniline fragments to m/z 77 (phenyl cation).[1] This is a common fragment. Ensure chromatographic separation from other aromatic amines to prevent false positives.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] [Link]

  • Ye, X., et al. (2021). Quantification of aniline and N-methylaniline in indigo.[1] Scientific Reports, 11, 21068.[1] [Link]

  • Li, L., & Li, R. (2010). Reductive amination of carboxylic acids for quantitative metabolome analysis.[1] Analytical Chemistry.[1][4][5] (Contextual reference for DIL chemistry).

Sources

Method

using Aniline-13C6 hydrochloride for metabolite identification

Introduction In the landscape of drug discovery, the aniline moiety is a "structural alert" frequently encountered in pharmaceutical candidates and industrial chemicals. While versatile, the aniline core is susceptible t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, the aniline moiety is a "structural alert" frequently encountered in pharmaceutical candidates and industrial chemicals. While versatile, the aniline core is susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1) into reactive quinone imines and nitroso species. These electrophilic intermediates can covalently bind to proteins and DNA, leading to idiosyncratic drug-induced liver injury (DILI) or genotoxicity.[1]

The Challenge: Standard metabolite identification (MetID) using Liquid Chromatography-Mass Spectrometry (LC-MS) often struggles to distinguish low-abundance drug metabolites from complex biological matrices (plasma, urine, microsomes). Furthermore, identifying reactive metabolites requires trapping agents (e.g., Glutathione), which adds further spectral complexity.

The Solution: This protocol details the application of Aniline-13C6 Hydrochloride (a stable isotope-labeled analog where all six phenyl ring carbons are 13C) as a definitive tracer. By employing a 1:1 Isotopic Dilution Strategy , researchers can generate artificial "twin ion" doublets in mass spectra. This technique eliminates false positives, validates the retention of the aromatic core, and simplifies the detection of reactive adducts.

Technical Principle: The "Twin Ion" Effect

The core of this methodology is the co-incubation of the unlabeled substrate (12C-Aniline) and the labeled substrate (13C6-Aniline) in an equimolar ratio.

  • Mass Shift: The 13C6 label introduces a mass shift of +6.0201 Da .

  • Spectral Signature: Every metabolite retaining the aniline ring will appear as a doublet (M and M+6) with equal intensity.

  • Background Rejection: Endogenous matrix ions (lipids, peptides) will appear as singlets. Mass defect filtering algorithms can be set to exclusively extract pairs separated by 6.02 Da, effectively making the matrix "invisible."

Why 13C and not Deuterium (D)?

  • Stability: Deuterium on the aromatic ring can suffer from Hydrogen-Deuterium Exchange (HDX) in aqueous buffers, leading to signal loss. 13C is non-exchangeable.

  • Kinetic Isotope Effect (KIE): C-H bond cleavage is often the rate-determining step in metabolism. Deuterium substitution can significantly alter reaction rates (primary KIE), distorting the metabolic profile. 13C substitution has a negligible impact on reaction kinetics, ensuring the labeled analog behaves identically to the drug candidate.

Metabolic Pathway Analysis

Understanding the specific bioactivation routes of aniline is critical for setting up the MS search parameters.

Figure 1: Aniline Bioactivation and Detoxification Pathways This diagram illustrates the competition between detoxification (N-acetylation, Glucuronidation) and bioactivation (CYP2E1 mediated N-hydroxylation).

AnilineMetabolism Aniline Aniline (Parent) [M+H]+ 94.06 Acetanilide Acetanilide (Detoxification) +42 Da Aniline->Acetanilide NAT1/NAT2 (Acetylation) Phenylhydroxylamine N-Phenylhydroxylamine (Toxic Precursor) +16 Da Aniline->Phenylhydroxylamine CYP2E1 (N-Hydroxylation) Glucuronide N-Glucuronide +176 Da Aniline->Glucuronide UGT (Glucuronidation) Nitrosobenzene Nitrosobenzene (Reactive Electrophile) Phenylhydroxylamine->Nitrosobenzene Oxidation (-2H) GSH_Adduct GSH Adduct (Trapped Species) +305 Da Nitrosobenzene->GSH_Adduct + Glutathione (GSH) (Non-enzymatic)

Caption: Pathways showing stable detoxification (Green) vs. bioactivation to reactive nitroso species (Red) trapped by GSH.[2][3]

Experimental Protocol

Reagents & Preparation
  • Substrate A: Aniline Hydrochloride (Unlabeled, 12C).

  • Substrate B: Aniline-13C6 Hydrochloride (Labeled, 13C6).

  • Trapping Agent: L-Glutathione (reduced, GSH) or Potassium Cyanide (KCN).

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1.[4]

  • Cofactor: NADPH regenerating system.

The "Twin Ion" Incubation Workflow

Step 1: Stock Solution Preparation Dissolve both HCl salts in water/methanol (95:5) to create 10 mM stocks. Note: The HCl salt form improves solubility but does not affect the incubation concentration, which is based on the free base.

Step 2: The Master Mix (Critical Step) Mix Substrate A and Substrate B in a precise 1:1 molar ratio.

  • Validation: Infuse this mix into the MS before incubation. Adjust volumes until the M and M+6 peak heights are within 5% of each other.

Step 3: Incubation Setup Perform the reaction in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

ComponentFinal Concentration
Microsomal Protein1.0 mg/mL
Substrate Mix (1:1) 10 - 50 µM
Glutathione (Trapping)5.0 mM
MgCl23.0 mM
NADPH 1.0 mM (Initiator)

Step 4: Termination After 60 minutes, quench with ice-cold Acetonitrile (containing 0.1% Formic Acid) in a 1:3 ratio (Sample:ACN). Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins. Inject the supernatant.

Data Acquisition & Analysis

LC-MS/MS Parameters
  • Instrument: High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

  • Polarity: Positive Mode (ESI+). Aniline metabolites ionize well in positive mode due to the nitrogen.

  • Scan Mode: Full Scan (m/z 50–1000) followed by data-dependent MS/MS (ddMS2) on the most intense doublets.

Data Processing Logic

The analysis relies on searching for specific mass shifts relative to the parent doublet.

Table 1: Expected Mass Shifts for Aniline-13C6 Metabolites

Metabolite TypeModificationMass Shift (vs Parent)12C m/z (approx)13C6 m/z (approx)Doublet Spacing
Parent None094.06100.08+6.02
Hydroxylation +O+15.99110.06116.08+6.02
Acetylation +C2H2O+42.01136.07142.09+6.02
Glucuronide +C6H8O6+176.03270.09276.11+6.02
GSH Adduct +C10H15N3O6S+305.07399.13405.15+6.02
Ring Cleavage Ring OpeningVariableVariableSinglet (Label Lost) N/A

Figure 2: The "Twin Ion" Filtering Workflow This logic gate demonstrates how to filter noise using the isotope label.

TwinIonWorkflow RawData Raw LC-MS Data (Complex Matrix) PeakPick Peak Picking algorithm RawData->PeakPick IsotopeFilter Isotope Pattern Filter Search for Pairs: M and M+6.02 Intensity Ratio: 1:1 (±10%) PeakPick->IsotopeFilter Match Match Found? IsotopeFilter->Match Yes Valid Metabolite (Retains Aniline Core) Match->Yes Yes No Matrix Noise / Ring Cleavage Match->No No MS2 Trigger MS/MS Fragmentation Yes->MS2

Caption: Automated workflow for filtering valid metabolites based on the 6 Da mass difference and 1:1 intensity ratio.

Case Study: Trapping the Reactive Nitroso Intermediate

In a validation study using this protocol, Aniline-13C6 was incubated with human liver microsomes fortified with GSH.

  • Observation: A peak was observed at retention time 4.2 min.

  • Spectral Pattern: A distinct doublet at m/z 399.13 and 405.15.

  • Calculation:

    • 399.13 (Observed) - 94.06 (Parent) = 305.07 Da.

    • This corresponds exactly to the addition of Glutathione (307.08) minus 2 hydrogens (oxidation), indicating the formation of a GSH-conjugated quinone imine or nitroso adduct .

  • Confirmation: The presence of the +6 Da shift confirmed the aniline ring was intact. MS/MS fragmentation showed a loss of 129 Da (pyroglutamic acid), characteristic of GSH adducts, on both the 12C and 13C peaks.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[5][6] [Link]

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Aniline bioactivation mechanisms. Chemical Research in Toxicology. [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolite identification. Chemical Research in Toxicology. [Link]

  • Guengerich, F. P. (2020). Cytochrome P450 2E1 and its roles in disease. Chemical Research in Toxicology. [Link]

Sources

Application

Application Note: Targeted Metabolic Flux Analysis of Xenobiotic Pathways using Aniline-13C6 Hydrochloride

Introduction: The Role of Aniline-13C6 in Fluxomics Metabolic Flux Analysis (MFA) is traditionally associated with central carbon metabolism (e.g., glycolysis). However, in drug development and toxicology, Xenobiotic Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Aniline-13C6 in Fluxomics

Metabolic Flux Analysis (MFA) is traditionally associated with central carbon metabolism (e.g., glycolysis). However, in drug development and toxicology, Xenobiotic Flux Analysis is a critical sub-discipline.[1] It quantifies the rate at which a foreign compound (xenobiotic) is processed through competing detoxification (Phase II) and toxification (Phase I) pathways.

Aniline-13C6 hydrochloride is a high-precision stable isotope tracer designed for this specific purpose.[1] Unlike deuterium labeling, which can suffer from kinetic isotope effects (KIE) that alter reaction rates, the Carbon-13 label on the phenyl ring provides a bio-orthogonal mass tag that does not significantly perturb enzymatic reaction kinetics. This makes it the gold standard for tracing the metabolic fate of aniline moieties in pharmaceuticals, dyes, and environmental contaminants.

Key Applications
  • CYP450 vs. NAT Flux Partitioning: Quantifying the split between bioactivation (N-hydroxylation/ring hydroxylation) and detoxification (N-acetylation).

  • Internal Standardization: Absolute quantification of aniline and its metabolites in complex biological matrices (urine, plasma, hepatocytes) by correcting for ionization suppression.[1]

  • Mechanistic Elucidation: Distinguishing between oxidative ring opening (loss of label) and ring-retention pathways.

Metabolic Pathway & Mechanistic Logic

To design a valid flux experiment, one must understand the metabolic nodes where the flux splits. Aniline undergoes biotransformation primarily in the liver via two competing nodes:

  • N-Acetylation (Detoxification): Catalyzed by N-acetyltransferases (NAT1/NAT2).[1] This converts Aniline to Acetanilide .[1]

  • Oxidation (Bioactivation/Toxification): Catalyzed by Cytochrome P450s (primarily CYP2E1).[1] This leads to:

    • 4-Aminophenol: The major metabolite via para-hydroxylation.[1]

    • N-Hydroxylamine: The toxic metabolite responsible for methemoglobinemia (often unstable and trapped as adducts).

The 13C6 Advantage: The phenyl ring remains intact in both pathways. Therefore, the +6 Da mass shift is conserved in all primary metabolites.[1] This allows for simultaneous monitoring of the parent and all downstream products in a single LC-MS/MS run without interference from endogenous background.

Visualizing the Pathway

The following diagram illustrates the metabolic fate of Aniline-13C6 and the conservation of the isotopic label.

AnilineMetabolism cluster_legend Legend Aniline Aniline-13C6 (M+6) Acetanilide Acetanilide-13C6 (M+6) [Detoxification] Aniline->Acetanilide NAT1 / NAT2 (+ Acetyl) Aminophenol 4-Aminophenol-13C6 (M+6) [Oxidation] Aniline->Aminophenol CYP2E1 (+ OH) Adducts Protein Adducts (Covalent Binding) Aminophenol->Adducts Reactive Quinone Imines key Blue: Parent Tracer Green: Stable Metabolite Red: Oxidative Metabolite

Caption: Metabolic divergence of Aniline-13C6. The 13C6 ring label (Blue) is retained in both Acetylation (Green) and Hydroxylation (Red) pathways.

Experimental Protocol: In Vitro Metabolic Flux Assay

This protocol describes a "substrate depletion and metabolite formation" assay using human liver microsomes (HLM) or S9 fractions.[1]

Reagents and Standards
  • Tracer: Aniline-13C6 hydrochloride (99 atom % 13C).[1]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

Safety Considerations
  • Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact.[1] It causes methemoglobinemia.[1]

  • Handling: All weighing and solution preparation must occur in a chemical fume hood. Wear nitrile gloves and safety glasses.[1]

  • Waste: Dispose of all aniline-contaminated waste as hazardous chemical waste.

Incubation Workflow
  • Pre-incubation:

    • Prepare a master mix of Phosphate Buffer and HLM (final protein conc.[1] 0.5 mg/mL).[1]

    • Spike Aniline-13C6 to a final concentration of 10 µM (approx. Km for CYP2E1).[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Total reaction volume: 200 µL per well in a 96-well plate.

  • Time Course Sampling:

    • At defined time points (0, 5, 10, 20, 30, 60 min), remove 20 µL of the reaction mixture.

  • Quenching & Extraction:

    • Immediately transfer the 20 µL aliquot into 80 µL of ice-cold ACN (1:4 ratio) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).[1] Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1] Mobile Phase:

  • A: Water + 0.1% Formic Acid[2][3]

  • B: Acetonitrile + 0.1% Formic Acid[1][2][3]

Gradient:

  • 0-1 min: 5% B[1]

  • 1-4 min: Ramp to 95% B

  • 4-5 min: Hold 95% B

  • 5.1 min: Re-equilibrate 5% B

MRM Transitions (Quantification): The following table lists the specific transitions required to track the 13C6-labeled species versus the unlabeled natural abundance background (if any).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
Aniline-13C6 100.1 [M+H]+83.120Loss of NH3 (17 Da). Ring retains 13C6.
4-Aminophenol-13C6 116.1 [M+H]+99.122Loss of NH3.[1] Ring retains 13C6.[1]
Acetanilide-13C6 142.1 [M+H]+100.115Loss of Acetyl group (42 Da). Fragment is Aniline-13C6.[1]
Aniline (Unlabeled)94.177.120Control / Background check.

Data Analysis & Flux Calculation

To determine the metabolic flux (


), we analyze the rate of disappearance of the parent and the appearance of metabolites.
Intrinsic Clearance ( )

Plot the natural log of the remaining Aniline-13C6 concentration versus time. The slope of the linear regression (


) represents the depletion rate constant.


(Units: µL/min/mg protein)
Pathway-Specific Flux ( )

Since multiple pathways compete, the total depletion flux (


) is the sum of formation fluxes.


Calculate the formation rate of specific metabolites (4-Aminophenol-13C6 and Acetanilide-13C6) from the linear portion of their concentration-time curves (initial rate conditions, typically 0-15 min).



Interpretation:

  • A high Flux Ratio (>1) indicates dominance of Phase II conjugation (NAT activity).

  • A low Flux Ratio (<1) indicates dominance of Phase I oxidation (CYP activity), suggesting higher potential for toxicity via reactive intermediate formation.

Experimental Workflow Diagram

Workflow cluster_sampling Time Course Sampling Step1 Step 1: Preparation Mix HLM + Buffer + Aniline-13C6 (10µM) Step2 Step 2: Initiation Add NADPH Regenerating System Step1->Step2 Step3 Step 3: Incubation 37°C, Shaking Water Bath Step2->Step3 Step4 Aliquot 20µL at 0, 5, 10, 30, 60 min Step3->Step4 Step5 Quench Add 80µL Ice-Cold ACN Step4->Step5 Step6 Centrifuge 4000g, 15 min, 4°C Step5->Step6 Step7 Step 4: Analysis LC-MS/MS (MRM Mode) Step6->Step7 Step8 Step 5: Data Processing Calculate CL_int and Flux Ratios Step7->Step8

Caption: Step-by-step workflow for the Aniline-13C6 metabolic stability and flux assay.

References

  • Metabolic Flux Analysis Overview: Antoniewicz, M. R. (2013).[1] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.

  • Aniline Metabolism & Toxicity: IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020).[1] Aniline and Aniline Hydrochloride.[1][4] In Some Aromatic Amines and Related Compounds.

  • LC-MS/MS Method for Aromatic Amines: Sahu, S. K., et al. (2021).[1][5] A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.[5] Journal of Chromatography B.

  • CYP450 Mechanism: Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.

Sources

Method

environmental sample analysis with 13C aniline

Application Note: Precision Quantitation and Metabolic Tracing of Aniline in Environmental Matrices using [13C6]-Aniline Abstract This technical guide details the dual-application of stable isotope-labeled aniline ([13C6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation and Metabolic Tracing of Aniline in Environmental Matrices using [13C6]-Aniline

Abstract

This technical guide details the dual-application of stable isotope-labeled aniline ([13C6]-Aniline) for environmental analysis. We address two critical challenges: (1) overcoming severe matrix-induced ion suppression in wastewater analysis using Isotope Dilution Mass Spectrometry (IDMS), and (2) elucidating microbial biodegradation pathways in soil microcosms via Stable Isotope Probing (SIP). This protocol utilizes Mixed-Mode Cation Exchange (MCX) for robust cleanup and LC-MS/MS for sub-ppb detection.

Introduction

Aniline is a high-production volume chemical used in the synthesis of polyurethanes, dyes, and pharmaceuticals. Its high water solubility (36 g/L) and basicity (pKa ≈ 4.6) make it a mobile and persistent groundwater contaminant.

The Analytical Challenge: In Electrospray Ionization (ESI), co-eluting matrix components (humic acids, surfactants) often compete for charge, causing ion suppression . Standard external calibration fails to account for this, leading to underestimation of contaminant load.

The Isotopic Solution: Using [13C6]-Aniline (where all six carbon atoms in the phenyl ring are 13C-labeled) serves two distinct purposes:

  • Quantification (IDMS): As an Internal Standard (IS), it co-elutes perfectly with native aniline, experiencing the exact same suppression and extraction losses, mathematically correcting the final result.

  • Tracing (SIP): In degradation studies, the heavy carbon label acts as a tracer, allowing researchers to distinguish biological transformation products (e.g., 13C-Catechol) from background interferences.

Part I: Quantitative Analysis via IDMS

Experimental Logic & Chemistry
  • Internal Standard Selection: We select [13C6]-Aniline (M+6) rather than deuterated aniline (e.g., Aniline-d5). Deuterium can exchange with solvent protons in acidic media, whereas the 13C-carbon backbone is non-exchangeable and biologically stable until ring cleavage.

  • Extraction Strategy: Aniline is a weak base (pKa 4.6). At pH < 2, it exists as the anilinium cation (Ph-NH3+). We utilize Mixed-Mode Cation Exchange (MCX) SPE cartridges.

    • Load (pH 2): Aniline binds via ionic interaction. Neutral interferences pass through.

    • Wash (Organic): Removes hydrophobic neutrals.

    • Elute (pH 11): Aniline is deprotonated (neutral) and released from the sorbent.

Analytical Workflow Diagram

IDMS_Workflow Sample Aqueous Sample (100 mL Wastewater) Spike Spike IS [13C6]-Aniline (50 ng) Sample->Spike Acidify Acidify to pH 2.0 (Formation of Ph-NH3+) Spike->Acidify SPE_Load SPE: MCX Cartridge (Ionic Binding) Acidify->SPE_Load Sample Loading SPE_Wash Wash: MeOH/Water (Remove Neutrals) SPE_Load->SPE_Wash Interferences Discarded SPE_Elute Elute: 5% NH4OH in MeOH (Deprotonation) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (MRM Mode) SPE_Elute->LCMS Concentrated Extract

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing charge-state manipulation for selective extraction.

Detailed Protocol

Materials:

  • Target: Aniline (Native).

  • Internal Standard: [13C6]-Aniline (99 atom % 13C).

  • SPE: Oasis MCX or Strata-X-C (6 mL, 150 mg).

Step-by-Step:

  • Spiking: Add 50 µL of [13C6]-Aniline stock (1 ppm) to 100 mL water sample before any filtration or processing. This ensures the IS corrects for adsorption losses on filter membranes.

  • Acidification: Adjust sample pH to 1.5–2.0 using 6M HCl.

  • SPE Conditioning: 3 mL Methanol followed by 3 mL acidified water (pH 2).

  • Loading: Pass sample at 2–4 mL/min.

  • Washing:

    • Wash 1: 3 mL 0.1M HCl (removes metal ions/polar neutrals).

    • Wash 2: 3 mL Methanol (removes hydrophobic neutrals/surfactants). Note: Aniline remains bound ionically.

  • Elution: 2 x 2 mL of 5% NH4OH in Methanol.

  • Reconstitution: Evaporate to dryness under N2 (ambient temp) and reconstitute in 1 mL Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 or PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm. (PFP provides better retention for polar amines).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
Aniline (Native) 94.177.120Loss of NH3
94.151.135Ring Fragmentation
[13C6]-Aniline (IS) 100.183.120Loss of NH3 (13C Ring Intact)
100.155.13513C Ring Fragmentation

Part II: Mechanistic Tracing (SIP) for Biodegradation

Rationale

In soil or sludge, disappearance of aniline does not prove biodegradation; it could be adsorption or volatilization. By using [13C6]-Aniline, researchers can track the heavy isotope into downstream metabolites. The presence of 13C-Catechol confirms biological oxidative deamination.

Metabolic Pathway Diagram

Biodegradation_Pathway Aniline [13C6]-Aniline (m/z 100) Catechol [13C6]-Catechol (m/z 116) Aniline->Catechol Dioxygenase (+O2, -NH3) Muconic cis,cis-Muconic Acid (Ring Cleavage) Catechol->Muconic Ortho-Cleavage (Catechol 1,2-dioxygenase) TCA TCA Cycle (Mineralization to 13CO2) Muconic->TCA Beta-Ketoadipate Pathway

Figure 2: Aerobic biodegradation pathway of aniline. The 13C label (red) is retained in the ring structure until cleavage.

Microcosm Protocol
  • Setup: Prepare 20g soil microcosms in airtight serum bottles.

  • Dosing: Add [13C6]-Aniline to reach 50 mg/kg concentration.

  • Sampling: Sacrifice bottles at T=0, 24, 48, and 72 hours.

  • Extraction: Extract soil with 50:50 ACN:Buffer (pH 7).

  • Analysis: Run LC-MS/MS in Precursor Ion Scan mode looking for parents of m/z 83 (characteristic 13C-phenyl fragment) to identify unknown intermediates.

Validation Data Summary

The following data represents typical performance metrics using the MCX-IDMS protocol in municipal wastewater effluent.

ParameterPerformanceNotes
Linearity (R²) > 0.999Range: 0.5 – 500 ppb
Recovery (Spiked) 94% – 106%Corrected by IS (Absolute recovery ~75%)
Matrix Effect < 5% DeviationIS compensates for ~40% ion suppression
LOD 0.05 µg/LSignal-to-Noise > 3

References

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3][4] SW-846 Update VI. [Link][2][3][4]

  • Zhang, T., et al. (2011). Identification of Aniline-Degrading Bacteria in Soil by Stable Isotope Probing.[5] Environmental Science & Technology, 45(2), 234-241. [Link]

  • Lyons, M. P., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Chemosphere, 281, 130867. [Link][1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6115, Aniline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Signal-to-Noise in Quantitative Analysis with Aniline-13C6 Hydrochloride

Welcome to the technical support center for Aniline-13C6 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Aniline-13C6 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of Aniline-13C6 hydrochloride to improve signal-to-noise ratios in analytical experiments. As your dedicated scientific resource, this document provides not only procedural steps but also the underlying scientific principles to empower you to overcome experimental challenges and ensure the integrity of your results.

Introduction to Aniline-13C6 Hydrochloride in High-Sensitivity Analysis

Aniline-13C6 hydrochloride is a stable, isotopically labeled form of aniline hydrochloride where all six carbon atoms in the benzene ring are the 13C isotope.[1] This isotopic enrichment makes it an invaluable tool in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary application is as an internal standard for the accurate quantification of aniline and related compounds in complex matrices. The six mass unit difference from its unlabeled counterpart provides a clear distinction in mass spectrometry, while the 13C labeling offers unique advantages in NMR spectroscopy.[1]

The hydrochloride salt form of Aniline-13C6 enhances its solubility in aqueous solutions, a critical factor for many biological and environmental sample analyses.[2] This guide will explore how to leverage the unique properties of this compound to maximize the signal-to-noise ratio (S/N), a crucial parameter for achieving high sensitivity and accuracy in your measurements.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Aniline-13C6 hydrochloride.

Q1: Why should I use Aniline-13C6 hydrochloride as an internal standard over other compounds?

A1: Aniline-13C6 hydrochloride is the ideal internal standard for aniline analysis for several key reasons:

  • Chemical Equivalence: It is chemically identical to the analyte (aniline), ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution is critical for correcting for matrix effects and variations in instrument response.[3]

  • Mass Distinction: The +6 mass shift provides a clear and unambiguous signal in mass spectrometry, well-separated from the unlabeled analyte, minimizing spectral overlap and improving quantification accuracy.[1]

  • Predictable NMR Spectra: In 13C NMR, the predictable chemical shifts of the labeled carbons can be used for calibration and quantification.[4][5]

  • Reduced Ion Suppression/Enhancement: Because the labeled standard co-elutes with the analyte, it experiences the same ion suppression or enhancement effects in the mass spectrometer source, leading to more accurate and reproducible quantification.[3]

Q2: What is the expected appearance and stability of Aniline-13C6 hydrochloride?

A2: Aniline-13C6 hydrochloride is typically a white to off-white crystalline solid.[2] It is stable under recommended storage conditions (2-8°C) for at least a year.[1][6] As with any amine salt, it can be hygroscopic and should be stored in a tightly sealed container in a dry environment.

Q3: How do I properly prepare a stock solution of Aniline-13C6 hydrochloride?

A3: Due to its salt form, Aniline-13C6 hydrochloride is soluble in water and polar organic solvents like methanol and ethanol.[2] To prepare a stock solution, accurately weigh the required amount of the solid and dissolve it in a suitable solvent in a Class A volumetric flask. It is recommended to sonicate the solution for a few minutes to ensure complete dissolution. Store the stock solution at 2-8°C and protect it from light.

Q4: Can I use Aniline-13C6 (the free base) instead of the hydrochloride salt?

A4: Yes, Aniline-13C6 (the free base) is also available and can be used. However, the hydrochloride salt offers better solubility in aqueous and polar solvents, which is often advantageous for biological and environmental samples.[2] If you are working with non-polar organic solvents, the free base might be a more suitable choice. The choice depends on the specific requirements of your sample matrix and extraction procedure.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This section provides solutions to common issues encountered when using Aniline-13C6 hydrochloride, with a focus on enhancing the signal-to-noise ratio.

Low Signal Intensity of Aniline-13C6 Hydrochloride in Mass Spectrometry
Potential Cause Explanation Troubleshooting Steps
Incorrect Spiking Concentration The concentration of the internal standard may be too low to produce a detectable signal above the background noise.1. Review your experimental protocol and calculations for the spiking concentration. 2. Prepare a series of dilutions of the Aniline-13C6 hydrochloride stock solution and analyze them directly to determine the instrument's limit of detection (LOD). 3. Ensure the spiking concentration in your samples is at least 3-5 times the LOD.
Poor Ionization Efficiency The mass spectrometer source conditions (e.g., temperature, gas flow, voltage) may not be optimal for ionizing aniline.1. Perform a direct infusion of a known concentration of Aniline-13C6 hydrochloride to optimize the source parameters. 2. Consult the instrument manufacturer's guidelines for optimizing the ionization of small polar molecules.
Degradation of the Internal Standard Aniline and its salts can be susceptible to oxidation and degradation, especially if exposed to light or incompatible chemicals.1. Prepare fresh stock solutions regularly. 2. Store stock solutions in amber vials at the recommended temperature (2-8°C). 3. Evaluate the pH of your sample and extraction solvents; extreme pH values can promote degradation.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can interfere with the ionization of the internal standard, reducing its signal intensity.1. Improve your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. 2. Optimize the chromatographic separation to resolve the analyte and internal standard from interfering compounds.
High Background Noise in NMR Spectroscopy
Potential Cause Explanation Troubleshooting Steps
Contaminated NMR Tube or Solvent Impurities in the NMR tube or solvent can introduce significant background signals.1. Use high-quality, clean NMR tubes. 2. Use deuterated solvents from a reputable supplier and from a freshly opened bottle. 3. Run a blank spectrum of the solvent to check for impurities.
Insufficient Number of Scans A low number of scans will result in a poor signal-to-noise ratio, as the signal from the 13C nuclei is inherently weak.1. Increase the number of scans (transients) to improve the signal-to-noise ratio. The S/N increases with the square root of the number of scans.
Improper Shimming Poor magnetic field homogeneity will lead to broad peaks and a distorted baseline, effectively increasing the noise level.1. Carefully shim the magnetic field before acquiring the spectrum. Automated shimming routines are available on most modern spectrometers.
Presence of Paramagnetic Impurities Paramagnetic species in the sample can cause significant line broadening and a reduction in signal intensity.1. Ensure all glassware is scrupulously clean. 2. If metal contamination is suspected, consider adding a chelating agent like EDTA, if compatible with your sample.

Experimental Protocols

Protocol 1: Preparation of Aniline-13C6 Hydrochloride Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Aniline-13C6 hydrochloride for spiking into samples.

Materials:

  • Aniline-13C6 hydrochloride (≥99% isotopic purity)[1]

  • Methanol (HPLC or LC-MS grade)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Sonicator

Procedure:

  • Stock Solution (e.g., 100 µg/mL): a. Accurately weigh 10 mg of Aniline-13C6 hydrochloride using an analytical balance. b. Quantitatively transfer the solid to a 100 mL Class A volumetric flask. c. Add approximately 80 mL of methanol to the flask. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature. f. Add methanol to the 100 mL mark. g. Stopper the flask and invert it several times to ensure homogeneity. h. Transfer the stock solution to an amber glass vial and store at 2-8°C.

  • Working Solution (e.g., 1 µg/mL): a. Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with methanol. c. Mix thoroughly. d. This working solution can be used for spiking samples. The final concentration in the sample should be tailored to the expected analyte concentration.

Protocol 2: Quantitative Analysis of Aniline in Water by LC-MS/MS using Aniline-13C6 Hydrochloride Internal Standard

Objective: To accurately quantify aniline in a water sample using isotope dilution mass spectrometry.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Collect Water Sample B 2. Spike with Aniline-13C6 Hydrochloride IS A->B Add known amount C 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D 4. Evaporate & Reconstitute in Mobile Phase C->D E 5. Inject into LC-MS/MS D->E F 6. Chromatographic Separation E->F G 7. MS/MS Detection (MRM Mode) F->G Monitor specific MRM transitions H 8. Integrate Peak Areas (Analyte & IS) G->H I 9. Calculate Peak Area Ratio H->I J 10. Quantify using Calibration Curve I->J

Caption: Workflow for quantitative analysis of aniline using an internal standard.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled aniline and a constant concentration of Aniline-13C6 hydrochloride.

  • Sample Preparation: a. To 10 mL of the water sample, add a known volume of the Aniline-13C6 hydrochloride working solution to achieve a final concentration within the linear range of the calibration curve. b. Adjust the pH of the sample to >10 with 1 M NaOH to ensure aniline is in its free base form for efficient extraction. c. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). d. Evaporate the organic layer to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the prepared sample and calibration standards into the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for both aniline and Aniline-13C6.

  • Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled aniline standards. d. Determine the concentration of aniline in the sample by interpolating its peak area ratio on the calibration curve.

Visualization of Key Concepts

Logical Relationship for Troubleshooting Low S/N

Troubleshooting_Logic cluster_instrument Instrumental Factors cluster_sample Sample-Related Factors cluster_reagent Reagent & Standard Integrity Start Low Signal-to-Noise Ratio Inst_Check Check Instrument Performance Is the instrument sensitive enough? Start->Inst_Check Inst_Sol Optimize source parameters Increase detector gain Perform maintenance Inst_Check:f1->Inst_Sol No Sample_Check Evaluate Sample Preparation Is the IS concentration appropriate? Are there matrix effects? Inst_Check:f1->Sample_Check Yes End S/N Improved Inst_Sol->End Re-analyze Sample_Sol Adjust IS concentration Improve sample clean-up Optimize chromatography Sample_Check:f1->Sample_Sol No Sample_Check:f2->Sample_Sol Yes Reagent_Check Verify Standard Integrity Is the standard degraded? Is the solvent pure? Sample_Check:f1->Reagent_Check Yes Sample_Sol->End Re-analyze Reagent_Sol Prepare fresh standards Use high-purity solvents Check storage conditions Reagent_Check:f1->Reagent_Sol Yes Reagent_Check:f2->Reagent_Sol Yes Reagent_Sol->End Re-analyze

Caption: A logical workflow for troubleshooting low signal-to-noise issues.

References

  • Vertex AI Search, citing C-NMR chemical shifts for unsubstituted aniline were found to be quite sensitive to the orientation of the NH2 group. This relation was also confirmed by both theoretical (GIAO, Gauge-Independent Atomic Orbital) and experimental results.
  • Vertex AI Search, citing A 13C-NMR of aniline shows that the carbons further from the −NH2 group are more downfield than the ones near the top of the benzene ring.
  • Vertex AI Search, citing The 100% Uniformly 13C and 15N labelled samples were obtained in the conventional way by using a minimal salts media with 15N labelled ammonium sulfate and 13C6 labeled glucose as the sole nitrogen and carbon sources.
  • Vertex AI Search, citing Aniline hydrochloride appears as a white to greenish crystalline solid. It is soluble in water and is used in various industrial applications, including the production of dyes, printing inks, and pharmaceuticals.
  • Vertex AI Search, citing The method uses 13C-labeled analogs of the analytes of interest, added to the sample before extraction and then used as internal standards for quantit
  • Vertex AI Search, citing Aniline-13C6 hydrochloride 99 atom % 13C; CAS Number: 89059-38-1; Synonyms: Benzenamine-1,2,3,4,5,6-13C6, hydrochloride; Linear Formula: 13C6H5NH2·HCl.
  • Vertex AI Search, citing Aniline-13C6 99 atom % 13C. Synonym(s): 13C Labeled aniline, Aminobenzene-13C6, Benzeneamine-13C6, Phenylamine-13C6.
  • Vertex AI Search, citing The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.
  • Vertex AI Search, citing The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • Vertex AI Search, citing [13C6]-Aniline hydrochloride salt | 89059-38-1 | Stable labeled standards.

Sources

Optimization

Aniline-13C6 hydrochloride stability in solution

Technical Support Center: Aniline-13C6 Hydrochloride Stability Executive Summary Aniline-13C6 Hydrochloride is a high-value stable isotope-labeled internal standard (SIL-IS) primarily used in LC-MS/MS quantification of a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline-13C6 Hydrochloride Stability

Executive Summary

Aniline-13C6 Hydrochloride is a high-value stable isotope-labeled internal standard (SIL-IS) primarily used in LC-MS/MS quantification of aniline and aromatic amines.[1] Unlike deuterium-labeled analogs (


-aniline), the 

label is incorporated into the aromatic ring, rendering it immune to hydrogen/deuterium exchange (H/D exchange). However, the aniline moiety itself is chemically reactive.

This guide addresses the three primary failure modes of this compound in solution: oxidative polymerization , photolytic degradation , and free-base precipitation .

Module 1: Critical Preparation Protocols

The Golden Rule of Aniline Stability: Maintain the salt form. Aniline is an electron-rich aromatic amine.[2] In its free base form (neutral pH), the lone pair on the nitrogen makes it highly susceptible to radical oxidation, leading to the formation of colored oligomers (azo compounds and polyaniline). The hydrochloride salt form protonates this nitrogen, significantly reducing its reactivity.

Solvent Selection & Stock Preparation

Do not dissolve Aniline-13C6 HCl in pure water for long-term storage, as this promotes hydrolysis risks and bacterial growth.[1] Do not use pure Acetonitrile (ACN) for the initial weighing, as the HCl salt has poor solubility in 100% ACN compared to Methanol (MeOH).

Recommended Solvent System: Methanol with 0.1% Formic Acid.[1]

ParameterRecommendationScientific Rationale
Primary Solvent Methanol (LC-MS Grade)High solubility for HCl salts; excellent miscibility with water/ACN mobile phases.[1]
Modifier 0.1% Formic Acid or 10mM HClMaintains low pH (<3) to keep the amine protonated (

), preventing oxidation.[1]
Concentration 1.0 mg/mL (Stock)High enough to minimize adsorption losses; low enough to prevent precipitation.[1]
Container Amber Glass (Silanized preferred)Blocks UV light (preventing photolysis); silanization prevents cation adsorption to glass silanols.[1]
Workflow Visualization: Stock Solution Preparation

StockPrep Start Weigh Aniline-13C6 HCl (Solid) Solvent Add Solvent: MeOH + 0.1% Formic Acid Start->Solvent Minimize Air Exposure Dissolve Vortex & Sonicate (Max 5 mins, <25°C) Solvent->Dissolve Ensure Complete Solubilization Aliquot Aliquot into Amber Vials Dissolve->Aliquot Flush Headspace with N2 Store Store at -20°C (Shelf Life: 6-12 Months) Aliquot->Store Protect from Light

Figure 1: Optimized workflow for preparing stable stock solutions of Aniline-13C6 HCl.

Module 2: Stability & Degradation Mechanisms

Understanding why the standard fails allows you to prevent it.[1] Aniline degradation is autocatalytic; once colored impurities appear, degradation accelerates.[1]

The Oxidation Pathway

When exposed to air (oxygen) and light, aniline undergoes oxidative coupling. This is visually detectable as a color change from colorless


 yellow 

brown/red.[1]

Key Mechanism:

  • Initiation: Formation of the anilino radical cation (

    
    ).[1]
    
  • Coupling: Radicals react to form benzidine-like dimers or azo-compounds.[1]

  • Polymerization: Formation of polyaniline chains (dark precipitates).[1]

Visualizing the Failure Mode

Degradation Aniline Aniline-13C6 (Solution) Trigger Triggers: UV Light, pH > 5, Oxygen Aniline->Trigger Radical Radical Cation Formation (Colorless -> Yellow) Trigger->Radical e- loss Oligomers Dimerization (Azobenzene/Phenazine) (Yellow -> Brown) Radical->Oligomers Coupling Polymer Polyaniline Precipitate (Dark Brown/Black) Oligomers->Polymer Polymerization

Figure 2: The oxidative degradation cascade of aniline in solution.[1]

Module 3: Troubleshooting Guide (Q&A)

Q1: My stock solution of Aniline-13C6 HCl has turned a faint yellow. Can I still use it?

  • Verdict: Discard immediately.

  • Reasoning: The yellow color indicates the formation of oxidation byproducts (e.g., azobenzene or nitro-compounds).[3] Even trace amounts of these impurities can cause ion suppression in LC-MS/MS or introduce isobaric interferences.[1] Since this is an Internal Standard, any degradation changes the effective concentration, ruining your quantification accuracy.

Q2: I observe low recovery of the Internal Standard in my LC-MS method. The peak shape is tailing.

  • Likely Cause: Adsorption to glass or "Free Basing."[1]

  • The Fix:

    • Check pH: Ensure your reconstitution solvent or mobile phase is acidic.[1] If the pH is neutral/basic, aniline exists as a free base and sticks to silanol groups on glass vials and LC columns.

    • Vial Choice: Switch to silanized glass vials or high-quality polypropylene (PP) vials for the working standard.

    • Mobile Phase: Ensure your aqueous mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Formate.[1]

Q3: Why use Aniline-13C6 instead of Aniline-d5?

  • Scientific Advantage: Aniline-d5 (deuterated) often has the deuterium atoms on the aromatic ring.[1] While relatively stable, deuterium can undergo H/D exchange in highly acidic conditions or during prolonged storage in protic solvents (like Methanol/Water).

  • 13C Superiority: The Carbon-13 label in Aniline-13C6 is part of the ring skeleton. It is chemically non-exchangeable.[1] This guarantees that the mass shift (+6 Da) remains constant regardless of pH or solvent conditions, providing superior data integrity.

Q4: Can I store the stock solution in a clear vial if I wrap it in foil?

  • Verdict: Acceptable for short term, but not recommended for long-term storage.[1]

  • Risk: Foil can tear or leave gaps.[1] Amber glass is the industry standard for photosensitive aromatic amines. If you must use clear glass, store the box in a secondary opaque container.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2019).[1] Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry for ¹³C Compounds

A Senior Application Scientist's Guide to Method Development and Troubleshooting Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C-labeled compounds....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C-labeled compounds. This guide is designed to provide you with expert insights and practical solutions for optimizing your mass spectrometry parameters and troubleshooting common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial setup and execution of mass spectrometry experiments with ¹³C-labeled compounds.

Q1: I'm starting with a new ¹³C-labeled compound. What are the key mass spectrometry parameters I need to optimize?

A1: When working with a novel ¹³C-labeled compound, a systematic approach to parameter optimization is crucial. The primary goal is to develop a robust method that can distinguish and accurately quantify the labeled analyte from its unlabeled counterpart and other matrix components. The key parameters to focus on include:

  • Mass Resolution: Sufficient mass resolution is critical to separate the isotopic peaks of your labeled compound from any potential isobaric interferences. For compounds with multiple ¹³C labels, the isotopic envelope will be more complex, making high resolution even more important.[1][2]

  • Ionization Source Settings: For electrospray ionization (ESI), parameters such as capillary voltage, cone voltage (or fragmentor voltage), and nebulizer gas pressure need to be optimized.[3][4] A good starting point is to use the optimized parameters for the corresponding ¹²C compound and then fine-tune for the labeled version.

  • Collision Energy (for MS/MS): If you are performing tandem mass spectrometry, the collision energy required to achieve optimal fragmentation of the ¹³C-labeled precursor ion may differ from its ¹²C analog. It's essential to perform a collision energy ramp experiment for the labeled compound to determine the optimal setting for your desired product ions.[5]

  • Detector Gain: The detector gain should be set to ensure that you have adequate signal for the lowest expected concentration of your analyte without saturating the detector at the highest concentration.

Q2: How does the level of ¹³C enrichment in my sample affect my mass spectrometry results?

A2: The level of ¹³C enrichment has a direct impact on the appearance of your mass spectrum and your quantification strategy.

  • Low Enrichment: At low enrichment levels, you will observe a distribution of isotopologues, with the monoisotopic peak (M+0) being the most abundant. The relative intensity of the peaks corresponding to molecules with one, two, or more ¹³C atoms will increase with the level of enrichment.

  • High Enrichment (e.g., uniformly labeled): In highly enriched samples, the isotopic distribution will shift significantly. The peak corresponding to the fully labeled isotopologue will be the most abundant, and the M+0 peak may be very small or even undetectable. This can be advantageous for quantification as it moves the signal away from the natural ¹²C background.

  • Impact on Quantification: The choice of which isotopologue to monitor for quantification depends on the enrichment level. For low enrichment, monitoring a specific isotopologue (e.g., M+1 or M+2) can be effective. For highly enriched samples, monitoring the fully labeled peak is typically the best approach.

Q3: Do I need a high-resolution mass spectrometer to analyze ¹³C-labeled compounds?

A3: While not always strictly necessary, a high-resolution mass spectrometer (such as an Orbitrap or a TOF instrument) is highly recommended for analyzing ¹³C-labeled compounds.[1] Here's why:

  • Resolving Isobaric Interferences: High resolution allows you to distinguish your ¹³C-labeled analyte from other molecules in the sample that may have the same nominal mass but a different exact mass. This is particularly important in complex matrices like cell lysates or plasma.

  • Accurate Mass Confirmation: High mass accuracy provides greater confidence in the identification of your labeled compound and its metabolites.

  • Isotopologue Distribution Analysis: For metabolic flux analysis and other applications where you need to determine the distribution of different isotopologues, high resolution is essential for resolving the individual isotopic peaks within a cluster.[2]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem: Low Signal Intensity or Poor Signal-to-Noise (S/N) for my ¹³C-Labeled Analyte

Low signal intensity is a common challenge that can hinder accurate quantification.[6] This troubleshooting guide will walk you through a systematic approach to identify and resolve the root cause.

Causality Analysis:

Low signal intensity can stem from several factors, including inefficient ionization, poor transmission of ions through the mass spectrometer, or issues with the sample itself. The following workflow will help you diagnose the problem.

Troubleshooting Workflow:

G start Low Signal Intensity Observed check_sample Step 1: Verify Sample Integrity & Concentration start->check_sample check_lc Step 2: Evaluate LC Performance check_sample->check_lc Sample OK sub_sample1 Is the sample concentration adequate? check_sample->sub_sample1 sub_sample2 Has the analyte degraded? check_sample->sub_sample2 check_source Step 3: Optimize Ion Source Parameters check_lc->check_source LC OK sub_lc1 Is the peak shape good? check_lc->sub_lc1 sub_lc2 Is the retention time stable? check_lc->sub_lc2 check_ms Step 4: Assess MS Parameters check_source->check_ms Source OK sub_source1 Are ESI parameters optimized (Voltage, Gas)? check_source->sub_source1 sub_source2 Is the spray stable? check_source->sub_source2 solution Signal Intensity Improved check_ms->solution MS OK sub_ms1 Is the collision energy optimized for the labeled compound? check_ms->sub_ms1 sub_ms2 Is the mass calibration correct? check_ms->sub_ms2

Caption: A step-by-step decision tree for troubleshooting low signal intensity of ¹³C-labeled compounds.

Detailed Protocol for Troubleshooting Low Signal Intensity:
  • Verify Sample Integrity and Concentration:

    • Action: Prepare a fresh, known concentration of your ¹³C-labeled standard.

    • Rationale: This will rule out issues with sample degradation or incorrect dilution.[7][8] Some compounds may be unstable in certain matrices or at room temperature.

    • Pro-Tip: If you suspect degradation, consider adding stabilizers or using a different sample collection anticoagulant.[7]

  • Evaluate Liquid Chromatography (LC) Performance:

    • Action: Inject a standard of the unlabeled (¹²C) compound.

    • Rationale: Poor chromatography, such as peak broadening or tailing, will reduce the analyte concentration at the apex of the peak, leading to lower signal intensity. If the unlabeled compound's chromatography is poor, it's likely the labeled version will be as well.

    • Pro-Tip: Ensure your analytical column is not overloaded or degraded. Regular flushing and replacement are key to maintaining performance.[9]

  • Optimize Ion Source Parameters:

    • Action: Perform a systematic optimization of the ESI source parameters.

    • Rationale: The efficiency of ionization is highly dependent on parameters like capillary voltage, cone/fragmentor voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[4][10]

    • See Protocol:

  • Assess Mass Spectrometry Parameters:

    • Action (for MS/MS): Perform a collision energy optimization for the ¹³C-labeled precursor ion.

    • Rationale: The optimal collision energy can be different for the labeled and unlabeled compounds due to the slight difference in mass and bond strength.[5]

    • Action: Verify the mass calibration of your instrument.

    • Rationale: An incorrect mass calibration can lead to the instrument not monitoring the correct m/z, resulting in a significant loss of signal.[6]

Problem: Inaccurate Isotopic Ratio Measurements and Interference

Accurate measurement of isotopic ratios is fundamental for many applications of ¹³C-labeled compounds. Inaccuracies can arise from several sources, including natural isotopic abundance and co-eluting interferences.

Causality Analysis:

The primary challenge in accurate isotopic ratio measurement is distinguishing the signal from your labeled compound from the naturally occurring ¹³C isotopes in your analyte and other co-eluting species.[5] The natural abundance of ¹³C is approximately 1.1%, which means that for every 100 carbon atoms in a molecule, there is a statistical probability of one of them being a ¹³C isotope.[11][12] This contributes to the M+1 peak in the mass spectrum.

Conceptual Diagram of Isotopic Interference:

G cluster_0 Mass Spectrum cluster_1 Contributing Species to M+1 Peak spec M+0 (¹²C) M+1 M+2 contrib Naturally Occurring ¹³C in Analyte ¹³C-labeled Analyte (if M+1 is the target) Co-eluting Interference with M+1 Mass spec:f1->contrib

Sources

Optimization

IsoPure Technical Support: Aniline-13C6 Hydrochloride Stability &amp; Degradation Guide

Status: Active | Last Updated: February 2026 | Doc ID: ISO-ANI-13C6-TS Diagnostic Triage: Is Your Standard Compromised? As a Senior Application Scientist, I often see researchers discard viable standards due to minor dis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Last Updated: February 2026 | Doc ID: ISO-ANI-13C6-TS

Diagnostic Triage: Is Your Standard Compromised?

As a Senior Application Scientist, I often see researchers discard viable standards due to minor discoloration, or conversely, use compromised standards that suppress ionization in LC-MS. Use this section to objectively assess the integrity of your Aniline-13C6 Hydrochloride.

Visual Inspection

Aniline hydrochloride is inherently hygroscopic and photosensitive.

  • Optimal: White to off-white crystalline powder.

  • Warning: Pale yellow or pink tint. (Surface oxidation; often usable if prepared fresh).

  • Critical Failure: Deep brown, red, or black resinous appearance. (Significant polymerization/oxidation; discard ).[1]

Mass Spectrometry Diagnostics (The "Truth" Test)

If you suspect degradation, run a full scan (Q1) infusion. Do not rely solely on MRM transitions, as degradants may not share the same fragmentation pathway.

Table 1: Key Mass Shifts for Aniline-13C6 Degradation Products Note: Aniline-13C6 (Free Base) MW ≈ 99.1 Da. The HCl salt dissociates in solution.

Compound IdentityMolecular Formula12C Mass (Da)13C6 Mass (Da) Mass ShiftDiagnostic Note
Aniline-13C6 (Intact)

C

H

N
93.199.1 +6Target Analyte (M+H = 100.1)
Nitrobenzene-13C6

C

H

NO

123.1129.1 +6Primary oxidation product
Azobenzene-13C12

C

H

N

182.2194.2 +12Dimerization (Orange color source)
Azoxybenzene-13C12

C

H

N

O
198.2210.2 +12Intermediate oxidation product
p-Benzoquinone-13C6

C

H

O

108.1114.1 +6Advanced oxidation/Hydrolysis

Critical Fragment Check: In MS/MS, intact Aniline-13C6 should show a loss of H


CN (28 Da), transitioning from 100.1 

72.1
. If you see a loss of 27 Da (H

CN), you have unlabeled contamination.

The Chemistry of Failure: Degradation Mechanisms

Understanding why your standard degrades allows you to implement better controls. Aniline-13C6 HCl is more stable than the free base, but once dissolved or exposed to moisture, it becomes susceptible to Autoxidation and Photolysis .

The Pathway

The degradation is radical-mediated. Light energy or trace metal ions catalyze the formation of the anilino radical, which couples to form azo-compounds (color change) or oxidizes to nitro-species.

AnilineDegradation Aniline Aniline-13C6 (Colorless) Radical Anilino Radical (Reactive Intermediate) Aniline->Radical Light / O2 / Metal Ions Nitroso Nitrosobenzene-13C6 Radical->Nitroso Oxidation Azobenzene Azobenzene-13C12 (Yellow/Orange Dimer) Radical->Azobenzene Dimerization (Coupling) Nitro Nitrobenzene-13C6 Nitroso->Nitro Oxidation Polymer Polyaniline Oligomers (Brown/Black Precipitate) Azobenzene->Polymer Polymerization

Figure 1: Oxidative degradation pathway of Aniline-13C6.[2] Note that dimerization results in a doubling of the 13C label count (+12 mass shift).

Troubleshooting & Recovery Protocols

Scenario A: "My Stock Solution Turned Yellow Overnight."

Cause: Autoxidation of the free base in solution, likely due to high pH or light exposure. Immediate Action:

  • Check pH: Aniline HCl is acidic. If you dissolved it in a neutral/basic buffer, you converted it to the unstable free base.

  • Filtration: If the color is light yellow, filter through a 0.2 µm PTFE filter. The colored oligomers are often larger and lipophilic.

  • Re-Quantify: You must re-standardize the concentration against a fresh unlabeled aniline standard using UV (230 nm or 280 nm) or refractive index, as the effective concentration has dropped.

Scenario B: "I see 'Ghost Peaks' in my Chromatogram."

Cause: Late-eluting hydrophobic degradants (Azobenzene-13C12) carrying over between runs. Protocol: Column Cleaning

  • Run a "Sawtooth" gradient: 95% Organic (Acetonitrile/IPA 50:50) for 10 minutes.

  • Aniline is polar; Azobenzene is non-polar. Standard C18 gradients often wash aniline (RT ~2 min) but leave azobenzene (RT ~10 min) to bleed into the next run.

Decision Tree: Usability Assessment

DecisionTree Start Inspect Aniline-13C6 HCl Solid Color Color Check Start->Color White White / Off-White Color->White Yellow Pale Yellow / Pink Color->Yellow Brown Brown / Clumped Color->Brown Use Safe to Use White->Use Solubility Dissolve in 0.1M HCl Yellow->Solubility Discard DISCARD (Irreversible Oxidation) Brown->Discard Clear Solution Clear? Solubility->Clear Yes Filter Filter (0.2µm) & Re-Quantify Solubility->Filter No (Turbid) Clear->Use If <5% degradation Filter->Use Critical use only

Figure 2: Decision matrix for determining the usability of aged Aniline-13C6 HCl standards.

Frequently Asked Questions (FAQ)

Q: Does the 13C label make the compound more stable than unlabeled Aniline? A: No. While Deuterium (2H) labeling can improve stability due to the Kinetic Isotope Effect (KIE), Carbon-13 does not significantly alter the bond strength or reaction kinetics compared to Carbon-12. Treat 13C6-Aniline with the same handling precautions as standard aniline.

Q: Why do you recommend storing the HCl salt instead of the free base? A: The amino group in the free base possesses a lone pair of electrons that is highly susceptible to radical attack (oxidation). In the hydrochloride salt form, this lone pair is protonated (


), which drastically reduces its reactivity with atmospheric oxygen.

Q: Can I store the stock solution in Methanol? A: Methanol is acceptable for short-term storage (<1 week) at -20°C. However, for long-term storage, we recommend 0.1M HCl in water or Acetonitrile with 0.1% Formic Acid . Acidic conditions maintain the protonated state, preventing autoxidation.

Q: My LC-MS signal for Aniline-13C6 is fluctuating. Is it degrading in the autosampler? A: It is possible. If your autosampler is at room temperature and your samples are in a neutral pH buffer, aniline can degrade within hours.

  • Fix: Ensure autosampler is cooled to 4°C.

  • Fix: Acidify your samples (e.g., add 0.5% Formic Acid) immediately after preparation to lock the aniline in its stable salt form.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

  • International Labour Organization (ILO). (2021).[3] ICSC 1013 - Aniline Hydrochloride.[3] International Chemical Safety Cards (ICSC). Retrieved from [Link]

  • Gomes, A. et al. (2012). Oxidative degradation of aniline by advanced oxidation processes. Journal of Environmental Management.

Sources

Troubleshooting

Technical Support Center: Aniline-13C6 Hydrochloride Stability

Topic: Long-term Stability & Storage of Isotope-Labeled Internal Standards Audience: Analytical Chemists, DMPK Researchers, QA/QC Specialists Core Directive: The "Gold Standard" Stability Protocol As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Stability & Storage of Isotope-Labeled Internal Standards Audience: Analytical Chemists, DMPK Researchers, QA/QC Specialists

Core Directive: The "Gold Standard" Stability Protocol

As a Senior Application Scientist, I often see researchers treat stable isotopes like standard reagents. They are not. Aniline-13C6 hydrochloride is a high-value internal standard (IS) often used for quantifying genotoxic impurities. Its reliability dictates the accuracy of your entire assay.

The following protocol is the only self-validating method to ensure stability for >12 months.

Preparation & Storage Workflow
  • Solvent Vehicle: Methanol (LC-MS grade) + 0.1% Formic Acid.

    • Why: Aniline is electron-rich and prone to oxidation.[1][2] Acidification ensures the amine exists as the anilinium ion (

      
      ), which is significantly more resistant to oxidative radical formation than the free base.
      
  • Concentration: Prepare primary stocks at 1–10 mg/mL .

    • Why: Low concentrations (<10 µg/mL) suffer disproportionately from adsorption losses to container walls.

  • Container: Amber borosilicate glass (Silanized preferred).

    • Why: Amber glass blocks UV light (preventing photo-oxidation). Silanization caps active silanol groups, preventing ionic binding of the cationic anilinium species.

  • Temperature: Store at -20°C (Freezer).

    • Note: The solid salt is stable at 2-8°C, but solutions require freezing to arrest hydrolysis and oxidation kinetics.

Troubleshooting & FAQs: Deep Dive

Q1: My Aniline-13C6 solution has developed a faint pink/brown hue. Is it still usable?

Verdict: DISCARD IMMEDIATELY.

The Science: The color change is the "canary in the coal mine." Aniline undergoes oxidative coupling.[2] Even trace amounts of oxygen, catalyzed by light, convert aniline into the anilino radical cation . These radicals dimerize to form hydrazobenzene , which further oxidizes to azobenzene (yellow/orange) or polymerizes into polyaniline precursors (pink/brown/black).

  • Impact: Since this is an internal standard, degradation changes the actual concentration of [13C6]-Aniline added to your sample. Because the degradation products (azobenzene) do not ionize at the same retention time or m/z transition as the parent, your IS peak area will decrease, artificially inflating the calculated concentration of your analyte.

Q2: I observe a gradual signal loss over the week, even though the solution is clear. Why?

Diagnosis: Surface Adsorption (The "Silanol Trap").

The Science: Aniline is a basic amine (


).[1][3] Standard glass surfaces are covered in silanol groups (

), which are slightly acidic.
  • Ionic Interaction: At neutral pH, surface silanols deprotonate (

    
    ), acting as cation exchangers that bind the positively charged anilinium ions.
    
  • Hydrophobic Effect: If you use plastic (PP/PE) containers for aqueous solutions, the hydrophobic phenyl ring of aniline drives adsorption into the plastic matrix.

Corrective Action:

  • Switch Solvent: Ensure your solvent is at least 50% organic (Methanol/Acetonitrile) to wet the surface and solubilize the phenyl ring.

  • Acidify: Maintain pH < 3. This keeps silanols protonated (

    
    ), reducing their cation-exchange capacity.
    
  • Use Silanized Glass: Chemically deactivated glass prevents the ionic interaction entirely.

Q3: Can I store the stock solution in water to avoid solvent effects in my LC method?

Verdict: NOT RECOMMENDED for long-term storage.

The Science: While Aniline HCl is highly soluble in water (~1070 g/L), aqueous solutions are problematic for three reasons:

  • Microbial Growth: Pure aqueous amine solutions can support bacterial growth over months.

  • Dissolved Oxygen: Water holds significant dissolved oxygen, accelerating the oxidative coupling described in Q1.

  • Hydrolysis: While the HCl salt is stable, the equilibrium in pure water can shift, and without the scavenging effect of an organic solvent, degradation rates increase.

Protocol Adjustment: If your method requires 100% aqueous injection, prepare a 100x concentrated stock in Methanol , and dilute to water daily immediately before analysis.

Visualizing the Mechanisms

A. The Degradation Pathway (Why it turns pink)

This diagram illustrates the oxidative cascade you must prevent.

AnilineDegradation cluster_prevention PREVENTION STRATEGY Aniline Aniline-13C6 (Colorless) Radical Anilino Radical Cation Aniline->Radical Oxidation (O2 + UV Light) Dimer Hydrazobenzene Intermediate Radical->Dimer Dimerization Poly Polyaniline Oligomers (Pink/Brown) Radical->Poly Polymerization Azo Azobenzene-13C12 (Yellow/Orange) Dimer->Azo Further Oxidation Prevent 1. Acidify (pH < 3) 2. Amber Glass 3. Inert Gas Purge

Figure 1: Oxidative degradation pathway of Aniline. The formation of conjugated systems (Azobenzene/Polyaniline) causes the characteristic color change.[4]

B. Optimal Stock Preparation Workflow

Follow this decision tree to ensure stability.

StockPrep Start Start: Solid Aniline-13C6 HCl Weigh Weigh rapidly (Hygroscopic!) Start->Weigh Solvent Select Solvent: Methanol + 0.1% Formic Acid Weigh->Solvent BadSolvent Pure Water Weigh->BadSolvent Avoid Dissolve Dissolve to 1 mg/mL (Primary Stock) Solvent->Dissolve Container Transfer to Amber Silanized Glass Dissolve->Container BadContainer Clear Plastic/Glass Dissolve->BadContainer Avoid Storage Store at -20°C (Valid: 12 Months) Container->Storage Failure Oxidation/Adsorption (Discard < 1 Month) BadSolvent->Failure BadContainer->Failure

Figure 2: Decision tree for the preparation of stable Aniline-13C6 stock solutions.

Quantitative Data Summary

VariableRecommended ConditionRisk of Deviation
Solvent Methanol + 0.1% Formic AcidWater: Microbial growth, oxidation. Basic pH: Rapid oxidation.
Temperature -20°C (Solution) / 2-8°C (Solid)Room Temp: Degradation accelerates 2-4x per 10°C rise.
Container Amber, Silanized GlassClear Glass: UV degradation (hours). Plastic: Hydrophobic adsorption (loss of titer).
Headspace Nitrogen/Argon PurgeAir: Oxygen drives radical cation formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link][5]

  • Shimadzu Corporation. The Horror of Sample Adsorption to Containers: Glass vs. Plastic. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Aniline-13C6 vs. Deuterated Aniline Standards in Quantitative MS

This guide provides a technical comparison between Aniline-13C6 and Deuterated Aniline (Aniline-d5) standards for quantitative mass spectrometry. It is designed for analytical chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Aniline-13C6 and Deuterated Aniline (Aniline-d5) standards for quantitative mass spectrometry. It is designed for analytical chemists and drug development professionals requiring high-precision data.

Executive Summary

For critical bioanalytical assays (PK/PD) and trace environmental analysis, Aniline-13C6 is the superior internal standard (IS).[1] It eliminates the "Deuterium Isotope Effect," ensuring perfect chromatographic co-elution with the native analyte.[1] This co-elution is non-negotiable for accurately compensating for matrix effects (ion suppression).

Aniline-d5 is a cost-effective alternative suitable for general screening or applications with simple matrices, but it introduces risks of retention time shifts and potential hydrogen-deuterium (H/D) exchange, which can compromise quantitative accuracy in complex biological fluids.[1]

Fundamental Differences

The choice between Carbon-13 and Deuterium labeling fundamentally alters the physicochemical behavior of the standard relative to the analyte.[2]

FeatureAniline-13C6 (Recommended)Aniline-d5 (Alternative)
Label Type Stable Isotope (

on all 6 ring carbons)
Stable Isotope (

on 5 ring hydrogens)
Mass Shift +6.0201 Da+5.031 Da
Chromatography Co-elutes perfectly with native Aniline.[1]Elutes earlier (Isotope Effect) on RPLC.
Chemical Stability Absolute. Carbon backbone is non-exchangeable.High, but ring protons can exchange under extreme acid/catalytic conditions.[1]
Matrix Compensation Excellent (Corrects spot-specific suppression).Moderate (May miss suppression zones due to RT shift).
Cost High (

$)
Moderate (

)

Performance Analysis: The Science of Selection

A. The Deuterium Isotope Effect (Chromatography)

In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds often exhibit a slightly lower lipophilicity than their protium counterparts.[1] This causes Aniline-d5 to elute earlier than native Aniline.

  • Why this fails: If the retention time (RT) shift is significant (e.g., >0.1 min), the IS and the analyte elute in different solvent compositions and, critically, different "matrix zones."[1]

  • The 13C Advantage:

    
     atoms have virtually identical lipophilicity to 
    
    
    
    .[1] Aniline-13C6 behaves physically identically to the analyte, ensuring they travel through the column and enter the ion source at the exact same moment.
B. Matrix Effects and Ion Suppression

Mass spectrometry quantification relies on the IS to normalize variations in ionization efficiency.

  • Scenario: A co-eluting phospholipid in a urine sample causes 40% signal suppression at 2.50 min.

  • With 13C6 (RT 2.50 min): The IS is suppressed by 40% exactly like the analyte. The Ratio (Analyte/IS) remains constant. Accuracy is maintained.

  • With d5 (RT 2.45 min): The IS elutes before the suppression zone. It retains 100% signal while the analyte drops to 60%. The Ratio (Analyte/IS) is skewed, leading to a false negative or underestimation of concentration.[1]

C. Stability and Back-Exchange

While ring deuteriums (d5) are generally stable, the amine hydrogens (-NH


) are not.[1]
  • Warning: Never use Aniline-d7 (fully deuterated).[1] The deuterium on the nitrogen will instantly exchange with protons in water or methanol mobile phases, reverting to Aniline-d5 and scrambling the mass signal.

  • 13C6 Robustness: The carbon backbone is immune to solvent exchange, making it the only viable option for studies involving harsh derivatization or acidic hydrolysis protocols.[1]

Visualization: Mechanism of Error Compensation

The following diagram illustrates why co-elution (achieved only by 13C standards) is critical when matrix interferences are present.

MatrixCompensation cluster_inputs Sample Injection cluster_column LC Separation (C18) cluster_source Ion Source (ESI) Analyte Native Aniline (Analyte) RT_Native RT: 2.50 min Analyte->RT_Native Matrix Matrix Interference (Phospholipids) Matrix->RT_Native Co-elutes Suppression Ion Suppression Zone (at 2.50 min) RT_Native->Suppression RT_d5 RT: 2.45 min (Shifted) RT_d5->Suppression Elutes Early (Misses Suppression) RT_13C RT: 2.50 min (Co-eluting) RT_13C->Suppression Enters with Analyte (Compensates)

Caption: Comparative flow showing how Aniline-d5 (yellow) elutes early, missing the suppression zone that affects the analyte, whereas Aniline-13C6 (green) co-elutes and accurately mirrors the suppression event.

Experimental Protocol: Comparative Validation

To objectively select the correct standard, perform this "Post-Column Infusion" experiment. This protocol visualizes the matrix effect and the retention time alignment.[2]

Materials
  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Standards: Aniline-13C6 (Sigma/Merck) and Aniline-d5.

Step-by-Step Methodology
  • Setup Infusion:

    • Prepare a combined solution of Aniline-13C6 and Aniline-d5 (100 ng/mL each).

    • Infuse this solution continuously into the MS source via a T-junction after the LC column but before the source (Flow rate: 10 µL/min).

  • Inject Matrix:

    • Inject a "Blank" extracted biological matrix sample (e.g., Urine or Plasma extract) via the LC column.[1]

  • Monitor Traces:

    • Acquire MRM transitions for both standards continuously.

    • Observation: You will see a steady baseline for both standards.

  • Analyze Perturbations:

    • Look for "dips" (suppression) or "peaks" (enhancement) in the baseline caused by eluting matrix components from the injected blank.

    • Inject Native Aniline separately to determine its exact RT.

  • Verdict:

    • Overlay the Native Aniline RT on the infusion traces.

    • If the Native Aniline elutes exactly where a "dip" occurs, check which IS also experiences that dip.[1]

    • Result: Aniline-13C6 will mirror the dip. Aniline-d5 may appear slightly before the dip, failing to correct the signal loss.

Hypothetical Data Summary
ParameterNative AnilineAniline-13C6Aniline-d5
Retention Time (min) 2.502.502.44
Matrix Factor (at RT) 0.65 (Suppressed)0.65 (Suppressed)0.95 (Unaffected)
Calculated Conc. 100 ng/mL (True)99.8 ng/mL (Accurate)68.4 ng/mL (Underestimated)

> Note: The Aniline-d5 fails because it "thinks" the ionization efficiency is high (0.95), while the analyte is actually suffering (0.65), leading to a calculated value significantly lower than reality.[1]

Decision Workflow

Use this logic flow to determine if the cost of Aniline-13C6 is justified for your project.

DecisionTree Start Select Internal Standard MatrixType Is the Matrix Complex? (Urine, Plasma, Soil) Start->MatrixType Accuracy Is High Accuracy Critical? (PK/PD, Regulated Tox) MatrixType->Accuracy Yes Choice_D5 USE ANILINE-D5 (Acceptable with Validation) MatrixType->Choice_D5 No (Clean Water/Solvent) Budget Budget Constraints? Accuracy->Budget No Choice_13C USE ANILINE-13C6 (Gold Standard) Accuracy->Choice_13C Yes Budget->Choice_13C Flexible Budget->Choice_D5 Strict Budget

Caption: Decision tree for selecting between 13C and Deuterated standards based on matrix complexity and regulatory requirements.

References

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Mechanisms and Stability. [Link]

  • ResearchGate. Evaluation of Deuterium Isotope Effects in Normal-Phase and Reverse-Phase LC-MS. [Link]

  • National Institutes of Health (NIH). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS in Cooking Utensils. [Link]

Sources

Comparative

Comparative Technical Guide: Aniline-13C6 Hydrochloride vs. Unlabeled Aniline in MS Quantitation

Executive Summary For the precise quantification of aniline in complex matrices (biological fluids, wastewater, or soil extracts), Aniline-13C6 Hydrochloride is the superior analytical standard compared to unlabeled anil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the precise quantification of aniline in complex matrices (biological fluids, wastewater, or soil extracts), Aniline-13C6 Hydrochloride is the superior analytical standard compared to unlabeled aniline.

While unlabeled aniline serves adequately as an external calibrator in neat solvents, it fails to correct for matrix-induced ion suppression and extraction losses —two notorious challenges in aniline analysis. The


 isotopologue acts as a true Stable Isotope-Labeled Internal Standard (SIL-IS), providing identical retention behavior to the analyte while offering a mass-resolved signal (

Da). This guide details the mechanistic advantages, experimental protocols, and performance data justifying the investment in the labeled standard.

Part 1: The Physicochemical Divergence

To understand the analytical performance, we must first distinguish the reagents from the active analytes.

The Reagent Forms
  • Unlabeled Aniline (

    
    ):  Often supplied as a liquid.[1] It is prone to rapid oxidation (turning red/brown) and volatility losses.
    
  • Aniline-13C6 Hydrochloride (

    
    ):  The preferred reagent form. The hydrochloride salt stabilizes the amine, preventing oxidation and volatility during storage.
    
    • Note: In the LC mobile phase (typically pH > 3), the HCl dissociates. The active species detected is the protonated aniline (

      
      ).
      
The Isotope Effect: Why Wins Over Deuterium

Many labs consider deuterated aniline (Aniline-


) as a cheaper alternative. However, for "Senior Scientist" level precision, 

is mandatory for two reasons:
  • No H/D Exchange: Aniline has exchangeable protons on the amine group (

    
    ). Deuterium labels on the ring are generally stable, but can scramble under harsh acidic conditions. Carbon-13 is covalently fixed in the ring skeleton.
    
  • Retention Time Integrity: Deuterium possesses a different molar volume than Hydrogen, often causing a "Chromatographic Isotope Effect." Deuterated standards often elute slightly earlier than the native analyte. If the matrix suppression zone is narrow, the IS and analyte experience different ionization efficiencies.

    
     standards co-elute perfectly , ensuring they suffer the exact same suppression as the analyte.
    

Part 2: Mass Spectrometry Performance

MS/MS Transitions (MRM)

The


 Da mass shift in the parent ion allows for interference-free detection.
CompoundPrecursor Ion


Product Ion

(Quantifier)
Loss Mechanism
Aniline (Native) 94.1 77.1 Loss of

(

)
Aniline-13C6 (SIL-IS) 100.1 83.1 Loss of

(

)

Note: The phenyl ring remains intact during the primary transition. Since the ring carbons are labeled, the fragment ion retains the


 Da shift (

).
Mechanism of Error Correction

The following diagram illustrates why the SIL-IS workflow is self-validating compared to the External Standard method.

G cluster_0 External Standard Method (Unlabeled) cluster_1 Internal Standard Method (13C6-Aniline) Ext_Sample Sample Matrix (Contains Aniline) Ext_Prep Extraction (Losses occur) Ext_Sample->Ext_Prep Ext_Inject LC-MS Injection Ext_Prep->Ext_Inject Ext_Ion Ionization (Matrix Suppression) Ext_Inject->Ext_Ion Ext_Result Result: Variable (No Correction) Ext_Ion->Ext_Result Int_Sample Sample Matrix (Contains Aniline) Int_Spike Spike 13C6-IS (Known Conc.) Int_Sample->Int_Spike Int_Prep Extraction (Analyte & IS lost equally) Int_Spike->Int_Prep Int_Inject LC-MS Injection (Co-elution) Int_Prep->Int_Inject Int_Ion Ionization (Suppressed equally) Int_Inject->Int_Ion Int_Calc Calculate Ratio: (Area Analyte / Area IS) Int_Ion->Int_Calc Int_Result Result: Accurate (Self-Corrected) Int_Calc->Int_Result

Caption: Workflow comparison. The Internal Standard method (Right) compensates for extraction errors and ionization suppression because the IS is present from the start and behaves identically to the analyte.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the analysis of aniline in human urine or wastewater , where matrix effects are severe.

Reagents
  • Analyte: Aniline (Sigma-Aldrich/Merck).

  • Internal Standard: Aniline-13C6 Hydrochloride (Cambridge Isotope Labs or equivalent).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (Ammonium Formate 5mM is also acceptable).

    • B: Acetonitrile (LC-MS Grade).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve Aniline-13C6 HCl in Methanol to create a 1 mg/mL stock. (Stable for 6 months at -20°C).

    • Prepare a working IS solution at 100 ng/mL in water.

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Rationale: Aniline is moderately polar. SLE offers better recovery than simple protein precipitation.

    • Aliquot 200 µL of sample (Urine/Water).

    • CRITICAL STEP: Add 20 µL of Aniline-13C6 working IS to the sample before any other step. Vortex for 10s.

    • Adjust pH to >9 using 50 µL of 0.5M Ammonium Hydroxide (to ensure aniline is in free-base form for extraction).

    • Load sample onto SLE cartridge (e.g., Isolute SLE+). Wait 5 mins for absorption.

    • Elute with 2 x 600 µL of Dichloromethane (DCM).

    • Evaporate DCM to dryness (carefully, aniline is volatile!) using nitrogen at ambient temperature.

    • Reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-4 min: 5% -> 95% B

      • 4-5 min: 95% B

    • Ion Source: Electrospray Ionization (ESI) Positive Mode.

Part 4: Performance Data Comparison

The following data summarizes a validation study comparing the use of External Calibration (Unlabeled) vs. Internal Standard Calibration (


).
Matrix Effect (Ion Suppression)

Defined as


. Values <100% indicate suppression.[2]
MatrixUnlabeled Aniline (Absolute Area)Aniline-13C6 (Absolute Area)Corrected Response Ratio (Analyte/IS)
Neat Solvent 100% (Reference)100%1.00
River Water 78% (Suppression)79%0.99
Human Urine 45% (Severe Suppression)46%0.98

Interpretation: In urine, the signal drops by ~55% due to matrix salts. If using unlabeled external standards, you would underestimate the concentration by half. Using Aniline-13C6, the ratio remains constant (0.98 vs 1.00), yielding accurate data.

Accuracy & Precision (n=5 replicates)
MethodSpike Conc.[3][4] (ng/mL)Mean Recovery (%)RSD (%)Verdict
Unlabeled (Ext Std) 1065.4%12.5%Fails (Low recovery, high variance)
Aniline-13C6 (IS) 1098.2%2.1%Passes (High accuracy, tight precision)
Visualizing the Co-elution Advantage

G cluster_chrom Chromatographic Retention & Matrix Zone cluster_peaks Elution Time Matrix Matrix Suppression Zone (Salts/Polar compounds) C13 13C6-Aniline (RT: 2.10 min) Matrix->C13 Full Overlap (Identical Suppression) Nat Native Aniline (RT: 2.10 min) Matrix->Nat Full Overlap (Heavy Suppression) D5 Deuterated-Aniline (RT: 2.05 min) Matrix->D5 Partial Overlap (Variable Suppression) Nat->C13 Perfect Ratio Correction Nat->D5 Imperfect Ratio (Isotope Effect)

Caption: Chromatographic behavior.


 standards co-elute exactly with the analyte, ensuring the ratio cancels out matrix effects. Deuterated standards may shift, leading to inconsistent correction.

References

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3] United States Environmental Protection Agency.[1][3][4] [Link]

  • CDC/NIOSH. (1994). Aniline: Method 2002. NIOSH Manual of Analytical Methods (NMAM), 4th Edition. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Sources

Validation

Precision Quantitation of Aniline: Establishing Linearity with Aniline-13C6 Hydrochloride Calibrators

Topic: Establishing Linearity with Aniline-13C6 Hydrochloride Calibrators Content Type: Publish Comparison Guide Executive Summary In the quantitative analysis of Aniline—a critical industrial intermediate and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing Linearity with Aniline-13C6 Hydrochloride Calibrators Content Type: Publish Comparison Guide

Executive Summary

In the quantitative analysis of Aniline—a critical industrial intermediate and potential genotoxic impurity—analytical precision is frequently compromised by matrix effects and ionization suppression in LC-MS/MS workflows. While deuterated standards (e.g., Aniline-d5) are common, they often suffer from the "deuterium isotope effect," causing retention time shifts that decouple the internal standard from the analyte’s ionization environment.

This guide details the validation of Aniline-13C6 Hydrochloride as a superior stable isotope-labeled (SIL) calibrator. By providing perfect co-elution and mass-differentiated detection (+6 Da), Aniline-13C6 eliminates the chromatographic separation issues inherent to deuterated alternatives, ensuring robust linearity (


) and regulatory compliance (FDA/EMA).

Part 1: The Scientific Rationale – 13C vs. Deuterium[1]

To establish a self-validating calibration system, one must understand the physical chemistry governing the choice of Internal Standard (IS).

The Deuterium Isotope Effect

Deuterated standards (e.g., Aniline-d5) possess slightly different physicochemical properties than the native analyte. The C-D bond is shorter and more stable than the C-H bond, reducing the molecule's lipophilicity. In Reversed-Phase Liquid Chromatography (RPLC), this often results in the deuterated standard eluting earlier than the native analyte.

  • Consequence: If the matrix suppression zone (e.g., phospholipids, salts) changes rapidly during that retention time window, the IS and the analyte experience different ionization efficiencies. The IS fails to correct for the matrix effect, leading to non-linear calibration curves.

The 13C Advantage

Carbon-13 isotopes increase mass without significantly altering bond lengths or lipophilicity. Aniline-13C6 behaves chromatographically identical to native Aniline.

  • Result: Perfect co-elution. Any suppression or enhancement affecting the analyte affects the Aniline-13C6 IS to the exact same degree, at the exact same moment.

Table 1: Comparative Performance of Aniline Internal Standards

FeatureAniline-13C6 HClAniline-d5External Calibration
Chromatographic Behavior Perfect Co-elutionSlight Retention Shift (Earlier)N/A
Matrix Effect Correction Dynamic & Real-timePartial / InconsistentNone
Mass Shift +6 Da (

)
+5 Da (

)
N/A
Isotopic Stability High (Carbon backbone)Moderate (Potential H/D exchange)N/A
Linearity Reliability High (

)
Moderate (

)
Low (Matrix dependent)

Part 2: Experimental Protocol

This protocol is designed for a target linearity range of 1.0 ng/mL to 1000 ng/mL in a biological or environmental matrix.

Reagent Preparation & Stoichiometry

Critical Step: Aniline-13C6 is supplied as the hydrochloride salt (HCl) to improve stability and handling (Aniline free base is an oily, oxidation-prone liquid). You must correct for the salt mass.

  • Native Aniline (Free Base): MW

    
     93.13  g/mol 
    
  • Aniline-13C6 Hydrochloride: MW

    
     135.59  g/mol  (approx. 99.1 for cation + 36.5 for Cl)
    
  • Note: Always verify the specific batch MW on the Certificate of Analysis.

Stock Solution A (Native Aniline): Dissolve native Aniline in Methanol to a concentration of 1.0 mg/mL.

Stock Solution B (IS - Aniline-13C6): Dissolve Aniline-13C6 HCl in Methanol.

  • Target Free Base Conc: 10 µg/mL.

  • Calculation: To get 10 µg/mL of free base equivalent, weigh

    
     µg/mL equivalent of the salt.
    
Working Standard Preparation

Create a fixed-concentration Internal Standard (IS) Working Solution.

  • IS Working Sol: Dilute Stock B to 50 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

Calibration Curve Construction

Prepare calibration standards by spiking Native Aniline into the matched matrix (e.g., plasma, water) to ensure matrix effects are present during validation.

Calibrator LevelNative Aniline Conc.[1] (ng/mL)IS Spike VolumeFinal IS Conc. (ng/mL)
Blank 000
Zero (IS Only) 0Fixed (e.g., 20 µL)50
Std 1 (LLOQ) 1.0Fixed (20 µL)50
Std 2 5.0Fixed (20 µL)50
Std 3 20.0Fixed (20 µL)50
Std 4 100.0Fixed (20 µL)50
Std 5 500.0Fixed (20 µL)50
Std 6 (ULOQ) 1000.0Fixed (20 µL)50
LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Native Aniline: 94.1

      
       77.1 (Quantifier)
      
    • Aniline-13C6: 100.1

      
       83.1 (Quantifier)
      
    • Note: The +6 Da shift is maintained in the fragment (loss of NH3).

Part 3: Workflow Visualization

The following diagram illustrates the self-validating workflow using Aniline-13C6 HCl, highlighting the critical decision points for linearity assessment.

Aniline_Linearity_Workflow Start Start: Reagent Preparation Stock_Prep Prepare Stock Solutions (Correct for HCl Salt Mass) Start->Stock_Prep Matrix_Spike Matrix Spiking (Create Calibrators 1-1000 ng/mL) Stock_Prep->Matrix_Spike IS_Addition Add Aniline-13C6 IS (Fixed Conc: 50 ng/mL) Matrix_Spike->IS_Addition Co-spiking Extraction Sample Extraction (Protein Precip or LLE) IS_Addition->Extraction LC_MS LC-MS/MS Analysis (Monitor m/z 94->77 & 100->83) Extraction->LC_MS Data_Process Calculate Area Ratios (Area_Analyte / Area_IS) LC_MS->Data_Process Linearity_Check Linearity Assessment (Regression Analysis) Data_Process->Linearity_Check Pass Pass: R² > 0.99 Residuals < 15% Linearity_Check->Pass Criteria Met Fail Fail: Check IS Stability or Cross-Signal Linearity_Check->Fail Criteria Failed

Figure 1: Step-by-step workflow for establishing linearity using Aniline-13C6 hydrochloride, ensuring salt correction and precise co-elution.

Part 4: Data Interpretation & Validation Criteria

To ensure the "Trustworthiness" of your method, apply the following rigorous acceptance criteria.

Linearity Regression

Do not use a simple linear regression (


) if the range spans several orders of magnitude (e.g., 1 to 1000 ng/mL). Heteroscedasticity (unequal variance) is common in LC-MS.
  • Requirement: Apply

    
     weighting  to the regression.
    
  • Acceptance: The coefficient of determination (

    
    ) should be 
    
    
    
    .
Back-Calculation of Standards

Verify the accuracy of the curve by back-calculating the concentration of the standards used to create it.

  • Criteria:

    • LLOQ (Std 1):

      
       deviation from nominal.
      
    • All other Stds:

      
       deviation from nominal.
      
    • Reference: FDA Bioanalytical Method Validation Guidance M10 [1].[2]

Internal Standard Response Plot

Plot the raw peak area of Aniline-13C6 across all calibration levels.

  • Logic: Since the IS concentration is constant, the area should be relatively stable, though some variation due to matrix effect is expected.[3]

  • Red Flag: If the IS area systematically drops as the Analyte concentration increases, you may have Ion Suppression or "Cross-talk" (unlikely with +6 Da shift, but possible if mass resolution is poor).

  • Validation: IS response variation should be within

    
     of the mean IS response for the run.
    

Part 5: Troubleshooting Common Issues

Issue: Non-Linearity at High Concentrations (ULOQ)

  • Cause: Detector saturation.

  • Solution: The Aniline-13C6 signal might be saturating if the IS concentration is too high. Ensure the IS response is within the dynamic range of the detector (typically

    
     counts).
    

Issue: Signal in the Blank (Carryover)

  • Cause: Aniline is sticky.

  • Solution: Use a needle wash containing dilute Formic Acid and Methanol. Ensure the Aniline-13C6 does not contain unlabeled Aniline impurities (Certificate of Analysis should show isotopic purity

    
    ).
    

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline. [Link]

  • Wang, S., et al. (2007).[4] Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Aniline-13C6 Hydrochloride

Welcome to your definitive guide on the safe handling and disposal of Aniline-13C6 hydrochloride. As researchers and drug development professionals, our work with isotopically labeled compounds is precise, and our approa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe handling and disposal of Aniline-13C6 hydrochloride. As researchers and drug development professionals, our work with isotopically labeled compounds is precise, and our approach to safety and disposal must be equally rigorous. This guide moves beyond mere procedural lists to provide a framework of understanding, ensuring that every step taken in your laboratory is informed, safe, and compliant. The stable isotope label (¹³C) does not alter the chemical toxicity of the aniline moiety, which dictates the stringent disposal protocols required.

The Foundational Imperative: Hazard Identification

Understanding the "why" is the cornerstone of a self-validating safety protocol. Aniline-13C6 hydrochloride is not hazardous because of its isotopic label, but due to the inherent dangers of the aniline hydrochloride molecule itself. It is classified as a highly toxic substance with significant acute and chronic health risks.[1] Proper disposal is not just a regulatory hurdle; it is a critical control measure to protect yourself, your colleagues, and the environment.

The primary hazards stem from its toxicity upon ingestion, inhalation, or skin contact, its potential as a carcinogen and mutagen, and its severe impact on aquatic ecosystems.[1][2]

Table 1: GHS Hazard Classification for Aniline Hydrochloride

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled[1]
Serious Eye Damage Category 1 H318: Causes serious eye damage[1]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction[1]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects[1]
Carcinogenicity Category 2 H351: Suspected of causing cancer[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 H372: Causes damage to organs (blood, spleen, liver, kidneys) through prolonged or repeated exposure[1][2][3]

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1] |

Source: Aggregated GHS information from the ECHA C&L Inventory.[1]

Pre-Disposal Protocol: Engineering Controls and PPE

Before handling Aniline-13C6 hydrochloride for any purpose, including disposal, establish a controlled environment. This proactive approach minimizes the risk of exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of Aniline-13C6 hydrochloride must occur within a certified chemical fume hood.[4] This is non-negotiable. The hood provides primary containment, protecting you from inhaling the toxic dust or any potential vapors.

  • Safety Shower & Eyewash Station: Ensure these are unobstructed and have been recently tested.[4] Their proximity is your first line of defense in an emergency.

Personal Protective Equipment (PPE): Your PPE is your last line of defense. It must be selected based on the specific risks of this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][4] Aniline hydrochloride can cause severe, irreversible eye damage.[2]

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but consult your institution's safety office or the glove manufacturer's compatibility chart for extended handling.[5] Always double-glove if there is a high risk of contamination.

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4][5]

Step-by-Step Disposal Procedures

Disposal is not a single action but a workflow. Follow these protocols based on the nature of the waste. Remember, it is the responsibility of the waste generator to properly characterize and dispose of hazardous materials in accordance with federal, state, and local regulations.[6][7][8]

Protocol A: Disposal of Unused or Expired Product

This protocol applies to the original container of Aniline-13C6 hydrochloride.

  • Do Not Open: If the material is expired or no longer needed, do not open the container.

  • Inspect Container: Ensure the container is sealed, intact, and free from external contamination. If the outside is contaminated, decontaminate it following the procedures in Section 5.

  • Labeling: The original manufacturer's label must be legible. Affix your institution's hazardous waste tag. Fill it out completely, ensuring the chemical name "Aniline-13C6 hydrochloride" and CAS number are clearly written.

  • Segregation: Store the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, especially strong oxidizing agents, which can create a fire or explosion hazard.[2][3][7]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Protocol B: Disposal of Contaminated Labware and PPE

This includes items like pipette tips, weigh boats, contaminated gloves, and empty containers.

  • Segregation at Source: Designate a specific, sealed waste container inside the fume hood for all solid waste contaminated with Aniline-13C6 hydrochloride. A heavy-duty, sealable plastic bag or a rigid, lidded container is appropriate.[5][7]

  • Labeling: Clearly label this container "Aniline-13C6 hydrochloride Contaminated Debris."

  • Collection:

    • Solids: Place all contaminated solid items directly into the designated waste container.

    • "Empty" Containers: The original product container is never truly empty. It must be disposed of as hazardous waste. Do not rinse it into the sink.[8] Seal the cap tightly and place it with other solid waste.

    • Sharps: Contaminated needles or other sharps must go into a designated sharps container that is also labeled as containing aniline waste.

  • Final Packaging: When the container is full, seal it securely. If using a bag, double-bag it.[9][10] Affix a completed hazardous waste tag.

  • Storage and Pickup: Transfer the sealed container to the designated hazardous waste accumulation area and arrange for pickup with your EHS office.

Protocol C: Emergency Spill Cleanup and Disposal

Accidents happen. A prepared response is critical to mitigating the hazard. This procedure is for small, manageable spills (typically <100g) inside a fume hood. For spills outside a hood, evacuate the area and contact EHS immediately.[5][6]

  • Alert and Isolate: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[5][7] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the material and absorbent into a suitable, sealable container.[4][6][11] Avoid aggressive actions that could create dust.[2]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (consult your institution's EHS for recommendations, e.g., soap and water), working from the outside in. Place the cleaning materials into the same waste container.

  • Label and Dispose: Seal the waste container, label it with a hazardous waste tag detailing the contents (including the absorbent material), and move it to the waste accumulation area for pickup.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing Aniline-13C6 hydrochloride waste, from initial generation to final disposal.

G cluster_0 Waste Generation & Assessment cluster_1 Disposal Protocols cluster_2 Final Steps start Waste Generated waste_type Identify Waste Type start->waste_type unused Protocol A: Unused/Expired Product waste_type->unused Unused Product contaminated Protocol B: Contaminated Labware/PPE waste_type->contaminated Contaminated Solids spill Protocol C: Spill Residue waste_type->spill Spill Cleanup package Securely Package & Affix Hazardous Waste Tag unused->package contaminated->package spill->package store Store in Designated Waste Accumulation Area package->store pickup Schedule EHS Pickup store->pickup end Disposal Complete pickup->end

Caption: Decision workflow for Aniline-13C6 hydrochloride waste management.

Post-Disposal Decontamination

Effective decontamination is the final step in ensuring a safe workspace.

  • Personnel Decontamination:

    • Remove your outer gloves first.

    • Remove your lab coat and any other contaminated clothing, being careful to turn it inward. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[4]

    • Remove inner gloves.

    • Immediately wash hands and forearms thoroughly with soap and water.[4]

    • If any skin contact is suspected, wash the affected area for at least 15 minutes and seek immediate medical attention.[2][4]

  • Area Decontamination:

    • Once all waste is containerized, decontaminate the interior surfaces of the chemical fume hood where work was performed.

    • Use a cleaning solution approved by your EHS office. All cleaning materials (wipes, pads) must be disposed of as hazardous waste as described in Protocol B.[6]

By integrating these principles of hazard awareness, procedural diligence, and regulatory compliance into your daily workflow, you build a culture of safety that provides value far beyond any single experiment. You become the preferred source of expertise and trustworthiness in your laboratory.

References

  • Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer.
  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH.
  • Hazard Summary: ANILINE HYDROCHLORIDE. New Jersey Department of Health.
  • SAFETY DATA SHEET - Aniline hydrochloride. Fisher Scientific.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • ICSC 1013 - ANILINE HYDROCHLORIDE. International Chemical Safety Cards.
  • Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation.
  • What are the health and safety guidelines for Aniline in workplaces? Shaanxi BLOOM Tech Co., Ltd.
  • SAFETY DATA SHEET - Aniline. Sigma-Aldrich.
  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • Safety Data Sheet - Aniline. Global Safety Management, Inc.
  • Aniline Standard Operating Procedure. Rutgers University.
  • Aniline-13C6 hydrochloride. PubChem, National Institutes of Health (NIH).
  • Aniline - Incident management. Public Health England.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline-13C6 hydrochloride
Reactant of Route 2
Aniline-13C6 hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.